molecular formula C7H3Cl2FO4S B183117 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid CAS No. 56447-54-2

4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid

Cat. No.: B183117
CAS No.: 56447-54-2
M. Wt: 273.06 g/mol
InChI Key: YMIBTQKARVYVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H3Cl2FO4S and its molecular weight is 273.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5-chlorosulfonyl-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO4S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIBTQKARVYVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458074
Record name 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56447-54-2
Record name 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic Acid

Introduction

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of reactive functional groups—a carboxylic acid, a sulfonyl chloride, and halogen substituents—makes it a versatile and valuable building block for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). The strategic placement of fluoro and chloro groups on the benzene ring modulates the reactivity and physicochemical properties of the molecule, offering chemists a powerful tool for drug design and development. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's properties are fundamental to its application in research and development.

Nomenclature and Structure
  • Systematic Name: this compound

  • Common Synonyms: 4-Chloro-2-fluoro-5-chlorosulfonylbenzoic acid, Benzoic acid, 4-chloro-5-(chlorosulfonyl)-2-fluoro-.[1][2]

  • Chemical Structure:

    alt text

    (Image representing the 2D structure of the molecule)

Key Identifiers and Molecular Data

The following table summarizes the essential identifiers and quantitative data for the compound.

IdentifierValueSource(s)
CAS Number 56447-54-2[1][3][4]
Molecular Formula C₇H₃Cl₂FO₄S[1][3][4]
Molecular Weight 273.07 g/mol [4][5]
Exact Mass 271.9113133 u[3]
Physicochemical Properties
PropertyValueSource(s)
Appearance White to light yellow solid/crystalline powder[1]
Purity Typically ≥95%[1]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 5[3]
Rotatable Bond Count 2[3]

Synthesis and Mechanism

The synthesis of this compound is typically achieved through an electrophilic aromatic substitution reaction, specifically chlorosulfonylation, on a substituted benzoic acid precursor.

Synthetic Pathway

The most logical and industrially relevant pathway involves the direct chlorosulfonylation of 4-chloro-2-fluorobenzoic acid. The electron-withdrawing nature of the existing substituents (carboxyl, chloro, fluoro) directs the incoming electrophile (-SO₂Cl) to the position meta to the carboxyl group and ortho to the chloro group.

Synthesis_Workflow start 4-Chloro-2-fluorobenzoic Acid product 4-Chloro-5-(chlorosulfonyl)- 2-fluorobenzoic acid start->product   Electrophilic Aromatic Substitution reagent Chlorosulfonic Acid (ClSO₃H) reagent->product

Caption: Synthetic workflow for this compound.

Mechanistic Insight

The reaction proceeds via the attack of the aromatic ring on the highly electrophilic sulfur atom of chlorosulfonic acid. The existing substituents deactivate the ring, requiring harsh reaction conditions. The directing effects of the substituents guide the chlorosulfonyl group to the C5 position, which is the most favorable electronically and sterically.

Experimental Protocol: Chlorosulfonylation

This protocol is a representative procedure based on established chemical principles for this type of transformation.[6]

  • Preparation: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas by-product).

  • Reagent Charging: Carefully charge an excess of chlorosulfonic acid into the flask and cool the vessel in an ice bath to 0-5°C.

  • Substrate Addition: Slowly add solid 4-chloro-2-fluorobenzoic acid portion-wise to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60°C) for several hours to drive the reaction to completion. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid. The crude product can be further purified by recrystallization from a suitable solvent system.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the differential reactivity of its functional groups.

Reactivity Profile
  • Sulfonyl Chloride (-SO₂Cl): This is the most reactive site. It is a potent electrophile that reacts readily with nucleophiles such as amines, alcohols, and phenols to form stable sulfonamides, sulfonate esters, and sulfonic acids (upon hydrolysis), respectively. This reaction is central to its use in building sulfonamide-based drugs.

  • Carboxylic Acid (-COOH): This group can undergo standard carboxylic acid transformations, including esterification, amide bond formation (e.g., via an acid chloride intermediate), and reduction. Its acidity can be utilized for salt formation.

  • Aromatic Ring: The halogenated benzene ring is electron-deficient and can participate in nucleophilic aromatic substitution (SₙAr) reactions under specific conditions, although this is less common than reactions at the other functional groups.

Core Application: Synthesis of Sulfonamide-Based Therapeutics

The primary application of this compound is as an intermediate in the synthesis of sulfonamide drugs.[3][4] A prominent class of drugs synthesized from related precursors are the loop diuretics, such as furosemide, which feature a sulfonamide group crucial for their biological activity.

The workflow below illustrates the key reaction of the sulfonyl chloride group.

Application_Workflow intermediate 4-Chloro-5-(chlorosulfonyl)- 2-fluorobenzoic acid product Target Sulfonamide (e.g., API Precursor) intermediate->product   Nucleophilic Acyl Substitution amine Primary/Secondary Amine (R-NH₂) amine->product

Caption: Reaction of the intermediate to form a target sulfonamide.

This transformation is fundamental in drug discovery, allowing for the introduction of a sulfonamide moiety which is a well-established pharmacophore known to interact with various biological targets. The chloro and fluoro substituents on the ring further allow for fine-tuning of the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Safety and Handling

Due to its reactive nature, this compound must be handled with appropriate precautions.

  • GHS Classification: The compound is classified as causing severe skin burns and eye damage (Hazard Statement H314).[3]

  • Handling: Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place away from moisture, as the sulfonyl chloride group is susceptible to hydrolysis. The container should be tightly sealed.

Conclusion

This compound is a pivotal organic intermediate whose value is defined by its structural complexity and the specific reactivity of its functional groups. Its role as a precursor in the synthesis of sulfonamides makes it highly relevant to the pharmaceutical industry, particularly in the development of diuretics and other therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for chemists and scientists aiming to leverage its potential in creating novel and effective molecules.

References

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with essential safety information, handling protocols, and emergency procedures for 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid. The inherent reactivity of this compound necessitates a thorough understanding of its hazards to ensure laboratory safety and experimental integrity.

Compound Identification and Physicochemical Properties

This compound is a solid organic compound frequently used as an intermediate in pharmaceutical synthesis.[1] Its chemical structure, featuring both a carboxylic acid and a highly reactive chlorosulfonyl group, dictates its hazardous properties.

PropertyValueSource(s)
CAS Number 56447-54-2[1][2][3][4]
Molecular Formula C₇H₃Cl₂FO₄S[1][2][5]
Molecular Weight 273.07 g/mol [1][4]
Appearance White to off-white solid[2][4]
Synonyms 4-Chloro-2-fluoro-5-chlorosulfonylbenzoic acid, Benzoic acid, 4-chloro-5-(chlorosulfonyl)-2-fluoro-[1][2][4]

Hazard Analysis: The Chemistry of Corrosivity

The primary danger associated with this reagent is its severe corrosivity. The Globally Harmonized System (GHS) classification underscores the critical need for caution.

Hazard ClassGHS CodeStatementSource(s)
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage[1][6]

The underlying cause of this corrosive nature is the chlorosulfonyl (-SO₂Cl) functional group. This group is a potent electrophile that reacts vigorously with nucleophiles, most notably water. Upon contact with moisture, such as humidity in the air or moisture on skin and mucous membranes, it undergoes rapid hydrolysis. This reaction is not a simple dissolution but a chemical transformation that produces highly corrosive inorganic acids: hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). It is the generation of these strong acids directly on tissue that results in immediate and severe chemical burns.

Hydrolysis reagent C₇H₃Cl₂FO₄S (The Reagent) products Resulting Acidic Byproducts reagent->products Hydrolysis water 2 H₂O (Moisture) water->products hcl Hydrochloric Acid (HCl) products->hcl yields sulfuric_acid Sulfuric Acid Derivative products->sulfuric_acid yields HierarchyOfControls cluster_controls Hierarchy of Controls for Chemical Safety Elimination Elimination (Not Feasible) Substitution Substitution (Use less hazardous reagent if possible) Engineering Engineering Controls (Fume Hood, Glovebox) Admin Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) SpillResponse Start Spill Detected Evacuate Evacuate non-essential personnel Alert others Start->Evacuate Assess Assess spill size & risk Is it a minor spill? Evacuate->Assess PPE Don appropriate PPE Assess->PPE Yes MajorSpill Major Spill: Evacuate area Call Emergency Services / EHS Assess->MajorSpill No Contain Cover with inert absorbent (sand, vermiculite) PPE->Contain Collect Carefully scoop into a labeled hazardous waste container Contain->Collect Clean Decontaminate the spill area Collect->Clean Dispose Dispose of waste via EHS Clean->Dispose

References

An In-depth Technical Guide to the Spectroscopic Profile of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid is a key intermediate in pharmaceutical synthesis, valued for its trifunctional molecular architecture that allows for diverse chemical modifications. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and development. This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide offers a detailed predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. Methodologies for data acquisition and interpretation are also presented to provide a holistic resource for researchers.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, with CAS number 56447-54-2, is a polysubstituted aromatic compound of significant interest in the pharmaceutical industry.[1][2] Its molecular structure incorporates three distinct reactive sites: a carboxylic acid, a sulfonyl chloride, and a halogenated benzene ring. This unique combination makes it a versatile building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The carboxylic acid group provides a handle for amide bond formation, a cornerstone of medicinal chemistry. The highly reactive sulfonyl chloride can be readily converted into sulfonamides, a privileged scaffold in a wide array of drugs. The chloro and fluoro substituents on the aromatic ring modulate the electronic properties and metabolic stability of the molecule and its derivatives.

A precise understanding of the spectroscopic signature of this compound is crucial for reaction monitoring, quality control, and the unambiguous identification of its downstream products. This guide aims to provide a detailed exposition of its expected NMR, IR, and MS data, thereby empowering researchers in their synthetic endeavors.

Predicted Spectroscopic Profile

Due to the limited availability of published experimental spectra for this compound, this section presents a predicted spectroscopic profile. These predictions are derived from the analysis of structurally related compounds and the application of fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two aromatic protons. The electron-withdrawing nature of the substituents (COOH, SO₂Cl, Cl, F) will deshield these protons, shifting their signals downfield.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-38.2 - 8.4Doublet (d)~8-9 Hz (⁴JHF)Proton ortho to fluorine
H-68.0 - 8.2Doublet (d)~2-3 Hz (⁴JHH)Proton ortho to chlorine

Rationale for Predictions:

  • H-3: This proton is situated between the fluorine and carboxylic acid groups. The strong deshielding effect of these groups, combined with the anisotropic effect of the carbonyl, will shift its resonance significantly downfield. It is expected to appear as a doublet due to coupling with the fluorine atom (⁴JHF).

  • H-6: This proton is positioned between the chlorine and sulfonyl chloride groups. While also deshielded, the effect is slightly less pronounced than for H-3. It will likely appear as a doublet due to a small four-bond coupling to H-3 (⁴JHH).

The ¹³C NMR spectrum will reveal seven distinct carbon signals. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.

Predicted SignalChemical Shift (δ, ppm)Assignment
C=O165 - 168Carboxylic acid carbon
C-F160 - 163 (d, ¹JCF ≈ 250 Hz)Carbon attached to fluorine
C-SO₂Cl145 - 148Carbon attached to sulfonyl chloride
C-Cl138 - 141Carbon attached to chlorine
C-COOH130 - 133Carbon attached to carboxylic acid
C-H (C-3)125 - 128 (d, ²JCF ≈ 25 Hz)Carbon attached to H-3
C-H (C-6)120 - 123Carbon attached to H-6

Rationale for Predictions:

  • The carbonyl carbon of the carboxylic acid will be the most downfield signal.

  • The carbon directly attached to the highly electronegative fluorine atom will also be significantly downfield and will appear as a doublet with a large one-bond C-F coupling constant.

  • The carbons bearing the sulfonyl chloride and chlorine atoms will also be deshielded.

  • The protonated carbons will appear at relatively upfield positions in the aromatic region, with C-3 showing a smaller two-bond C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions corresponding to the key functional groups.

Predicted Absorption Band (cm⁻¹)IntensityFunctional Group Vibration
3300 - 2500BroadO-H stretch (carboxylic acid)
1710 - 1680StrongC=O stretch (carboxylic acid)
1380 - 1360StrongAsymmetric S=O stretch (sulfonyl chloride)
1180 - 1160StrongSymmetric S=O stretch (sulfonyl chloride)
1250 - 1200MediumC-O stretch (carboxylic acid)
1100 - 1000StrongC-F stretch
800 - 700StrongC-Cl stretch
600 - 500MediumS-Cl stretch

Rationale for Predictions:

  • The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.

  • The strong carbonyl absorption is also indicative of the carboxylic acid.

  • The two strong absorptions for the S=O stretches are definitive for the sulfonyl chloride group.

  • The C-F, C-Cl, and S-Cl stretches will appear in the fingerprint region.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in negative ion mode is expected to be the most effective method for analyzing this acidic compound.

Predicted m/zIon
271/273/275[M-H]⁻ (deprotonated molecule)
227/229/231[M-H - CO₂]⁻
172/174[M-H - SO₂Cl]⁻

Rationale for Predictions:

  • The molecular ion peak ([M-H]⁻) will show a characteristic isotopic pattern due to the presence of two chlorine atoms. The expected ratio for the M, M+2, and M+4 peaks will be approximately 9:6:1.[3]

  • A common fragmentation pathway for benzoic acids is the loss of CO₂ (44 Da).[3]

  • Fragmentation can also occur via the loss of the sulfonyl chloride radical, although this may be less favored in ESI. The loss of SO₂ is a known fragmentation pathway for aromatic sulfonamides and related compounds.[4]

Methodologies for Spectroscopic Analysis

The following section outlines standard operating procedures for acquiring high-quality spectroscopic data for this compound.

NMR Data Acquisition

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A standard workflow for acquiring NMR spectra of a small organic molecule.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[5] Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Perform locking and shimming procedures to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 12-15 ppm is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm is generally appropriate.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Data Acquisition (ATR-FTIR)

Workflow for ATR-FTIR Analysis

References

A Technical Guide to the Solubility of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid. As a critical starting material and intermediate in the synthesis of numerous pharmaceutical compounds and agrochemicals, a comprehensive understanding of its solubility is paramount for reaction optimization, purification, and formulation development.[1][2][3] This document moves beyond a simple tabulation of data, offering a mechanistic perspective on the interplay between the solute's structure and the properties of various organic solvents.

Molecular Structure and its Implications for Solubility

To comprehend the solubility of this compound, a thorough analysis of its molecular architecture is essential. The molecule possesses several key functional groups that dictate its interactions with solvent molecules: a carboxylic acid, a sulfonyl chloride, and halogen substituents (chloro and fluoro) on the benzene ring.

  • Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents.

  • Sulfonyl Chloride Group (-SO₂Cl): This is a highly electrophilic and polar group, contributing to the overall polarity of the molecule. It can participate in dipole-dipole interactions. The reactivity of the sulfonyl chloride group is a critical consideration, as it may react with certain protic solvents (e.g., alcohols, water) under specific conditions.[4]

  • Halogen Substituents (-Cl, -F): The chloro and fluoro groups increase the molecule's polarity and can engage in dipole-dipole and weak hydrogen bonding interactions.

  • Aromatic Ring: The benzene ring provides a nonpolar backbone, suggesting some affinity for aromatic or less polar solvents.

The interplay of these functional groups results in a molecule with a significant dipole moment and the capacity for a range of intermolecular interactions. Therefore, its solubility will be highly dependent on the solvent's ability to engage in these interactions.

Theoretical Solubility Profile in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)High These solvents possess high dielectric constants and are strong hydrogen bond acceptors, effectively solvating the polar functional groups of the solute.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High (with potential for reaction) These solvents can act as both hydrogen bond donors and acceptors. However, the potential for reaction between the alcohol and the sulfonyl chloride group to form a sulfonate ester must be considered, especially at elevated temperatures or in the presence of a base.
Ethers Diethyl ether, DioxaneModerate Ethers are polar enough to interact with the polar groups of the solute but are weaker hydrogen bond acceptors than polar aprotic solvents.
Ketones Acetone, Methyl ethyl ketone (MEK)Moderate Ketones are polar and can act as hydrogen bond acceptors, leading to favorable interactions.
Esters Ethyl acetateLow to Moderate Esters are less polar than ketones and have weaker hydrogen bond accepting capabilities.
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate These solvents are weakly polar and can engage in dipole-dipole interactions. Their ability to solvate the highly polar functional groups is limited.
Aromatic Toluene, XyleneLow The nonpolar nature of these solvents makes them poor candidates for solvating the polar functional groups of the solute.
Non-polar Hexane, CyclohexaneVery Low/Insoluble The significant mismatch in polarity between the solute and these solvents will result in minimal solubility.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of published data, experimental determination of solubility is crucial. The following protocol provides a robust and self-validating method for quantifying the solubility of this compound in a chosen organic solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

G cluster_prep Preparation cluster_sampling Sampling & Dilution cluster_analysis Analysis cluster_result Result prep1 Prepare saturated solutions: Add excess solute to solvent in vials. prep2 Equilibrate at constant temperature with continuous agitation. prep1->prep2 Incubate sample1 Allow solids to settle. prep2->sample1 Reach Equilibrium sample2 Withdraw supernatant and filter using a syringe filter. sample1->sample2 Clarify sample3 Accurately dilute the filtrate with the same solvent. sample2->sample3 Quantify analysis1 Analyze diluted samples by HPLC. sample3->analysis1 Inject analysis2 Determine concentration from a pre-established calibration curve. analysis1->analysis2 Calculate result1 Calculate solubility (e.g., in mg/mL or mol/L). analysis2->result1 Finalize

Caption: Workflow for Experimental Solubility Determination.

Detailed Methodology
  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume of the selected organic solvent (e.g., 5 mL).

    • Add an excess amount of this compound to each vial to ensure a saturated solution is formed. The solid should be visibly present at the bottom of the vial after equilibration.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sampling and Filtration:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution:

    • Accurately dilute a known volume of the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Inject the diluted sample solution into the HPLC and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

Factors Influencing Solubility: A Deeper Dive

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic. However, the extent of this effect will vary depending on the solvent.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solute and the solvent will lead to higher solubility.

  • Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

  • pH (in aqueous or mixed aqueous/organic systems): The carboxylic acid group has a pKa, and its ionization state will be dependent on the pH of the medium. In a more basic environment, the carboxylate anion will be formed, which is generally more soluble in polar solvents.

Conclusion

While quantitative solubility data for this compound is not widely published, a strong theoretical understanding of its solubility can be derived from its molecular structure. It is predicted to be most soluble in polar aprotic solvents and least soluble in non-polar solvents. For precise applications, the experimental protocol outlined in this guide provides a reliable method for determining its solubility in any organic solvent of interest. This information is critical for the effective use of this important chemical intermediate in research and development.

References

reactivity and stability of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid

Abstract

This compound is a polyfunctional aromatic compound of significant interest in medicinal chemistry and drug development. Its utility as a chemical intermediate stems from the distinct and predictable reactivity of its three primary functional groups: a sulfonyl chloride, a carboxylic acid, and a highly substituted, electron-deficient aromatic ring. This guide provides a comprehensive analysis of the molecule's chemical behavior, stability profile, and handling requirements. We will explore the reactivity of each functional group, detailing common transformations and the mechanistic principles that govern them. This document is intended for researchers, synthetic chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a reagent is paramount for its effective and safe use in synthesis.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 56447-54-2[1][2][3][4]
Molecular Formula C₇H₃Cl₂FO₄S[1][2][3][5]
Molecular Weight 273.07 g/mol [2][3]
IUPAC Name This compound
Synonyms 4-Chloro-2-fluoro-5-chlorosulfonylbenzoic acid[1]
InChI Key YMIBTQKARVYVLX-UHFFFAOYSA-N[1][5]

Table 2: Physical and Chemical Properties

PropertyValueSource
Appearance Solid, white to off-white or light yellow powder[1][6]
Melting Point 111 - 113 °C (for 5-(Chlorosulfonyl)-2-fluorobenzoic acid)[7]
Boiling Point 427.0±45.0 °C at 760 mmHg (Predicted)[2]
Solubility Low water solubility; Soluble in polar organic solvents[6][8][9]
XLogP3 2.2 (Predicted)[2]

Comprehensive Reactivity Analysis

The synthetic utility of this compound lies in the differential reactivity of its functional groups. Strategic manipulation allows for selective transformations, making it a powerful scaffold in multi-step syntheses.

G cluster_so2cl Sulfonyl Chloride Reactivity cluster_cooh Carboxylic Acid Reactivity cluster_ring Aromatic Ring Reactivity main This compound so2cl Sulfonyl Chloride (-SO2Cl) main->so2cl cooh Carboxylic Acid (-COOH) main->cooh ring Aromatic Ring main->ring sulfonamide Sulfonamides so2cl->sulfonamide + Amine (R-NH2) sulfonate_ester Sulfonate Esters so2cl->sulfonate_ester + Alcohol (R-OH) sulfonic_acid Sulfonic Acid (Hydrolysis) so2cl->sulfonic_acid + H2O amide Amides cooh->amide + Amine / DCC ester Esters cooh->ester + Alcohol / H+ acid_chloride Acyl Chloride cooh->acid_chloride + SOCl2 snar SNAr Products ring->snar + Nucleophile (e.g., R-NH2, R-O-)

Caption: Overview of the primary reaction pathways for this compound.

The Sulfonyl Chloride Group: The Most Reactive Center

The sulfonyl chloride (-SO₂Cl) is the most electrophilic and, therefore, the most reactive site on the molecule. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a significant partial positive charge that invites nucleophilic attack.

  • Reaction with Amines (Sulfonamide Formation): This is arguably the most critical reaction in the context of drug discovery. Sulfonyl chlorides react readily with primary and secondary amines to form stable sulfonamide linkages. This reaction is typically rapid and high-yielding, forming the basis for the synthesis of many diuretic drugs and other biologically active molecules.[9]

  • Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a non-nucleophilic base (e.g., pyridine) to neutralize the HCl byproduct, sulfonyl chlorides react with alcohols to yield sulfonate esters. While less common in pharmaceutical synthesis compared to sulfonamides, this reaction is a standard transformation.

  • Hydrolysis: The sulfonyl chloride group is highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid and hydrochloric acid. This reaction can be vigorous and is accelerated by heat and alkaline conditions.[10] The low water solubility of the parent molecule can, however, kinetically hinder rapid hydrolysis in biphasic systems, which can be exploited in certain aqueous reaction conditions.[8]

The Carboxylic Acid Group: A Versatile Handle

The carboxylic acid (-COOH) group offers a second point for synthetic modification. Its reactivity is generally lower than that of the sulfonyl chloride, allowing for selective reactions.

  • Acid-Base Chemistry: As an acid, it readily reacts with bases to form carboxylate salts.[11] This is an important consideration when reacting the sulfonyl chloride group with amine nucleophiles, as the basic amine can deprotonate the carboxylic acid, forming a highly unreactive carboxylate anion.[12]

  • Conversion to Amides: To form an amide at the carboxylic acid position, direct reaction with an amine is often inefficient.[12] An activating agent, such as dicyclohexylcarbodiimide (DCC), is typically required. DCC converts the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[12][13]

  • Conversion to Esters (Fischer Esterification): The carboxylic acid can be converted to an ester by reacting it with an alcohol under acidic conditions (e.g., H₂SO₄, HCl).[14][15] This is a reversible equilibrium-driven process, often requiring the use of excess alcohol as the solvent to drive the reaction to completion.[14][15]

  • Conversion to Acyl Chlorides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylic acid group into a more reactive acyl chloride.[14][15] This transformation increases the electrophilicity of the carbonyl carbon, enabling subsequent reactions with a wider range of nucleophiles.

The Aromatic Ring: Activated for Nucleophilic Substitution

The benzene ring is substituted with four electron-withdrawing groups (-Cl, -F, -COOH, -SO₂Cl), which significantly reduces its electron density. This electronic profile deactivates the ring toward electrophilic aromatic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SₙAr).[16]

  • Mechanism: The SₙAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex.[16] This intermediate is stabilized by the resonance delocalization of the negative charge onto the electron-withdrawing groups, particularly those positioned ortho and para to the site of attack.[16][17] Aromaticity is restored in the second step by the expulsion of the leaving group.

  • Leaving Group Reactivity: In the context of SₙAr, fluoride is an excellent leaving group. Although the C-F bond is very strong, the rate-determining step is the initial nucleophilic attack.[17] The high electronegativity of fluorine strongly polarizes the C-F bond and inductively withdraws electron density from the ring, making the ipso-carbon highly electrophilic and accelerating the initial attack.[17][18] The chloro group can also act as a leaving group.

Stability, Storage, and Handling

Stability: this compound is a corrosive solid.[2] It is stable under anhydrous conditions at room temperature. However, it is highly reactive towards moisture, bases, and nucleophiles.

Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[6] It should be kept separate from incompatible materials.

Incompatible Materials:

  • Water/Moisture: Leads to hydrolysis of the sulfonyl chloride group.

  • Strong Bases (e.g., NaOH, KOH): Vigorously reacts with both the sulfonyl chloride and carboxylic acid groups.[19]

  • Strong Oxidizing Agents: Incompatible.[19]

  • Alcohols and Amines: Reacts readily, as described in the reactivity section.

Hazardous Decomposition Products: Thermal decomposition can release toxic and corrosive gases, including carbon oxides (CO, CO₂), sulfur oxides, hydrogen chloride (HCl), and hydrogen fluoride (HF).[7]

Exemplary Experimental Protocol: Sulfonamide Synthesis

This protocol details a general procedure for the synthesis of a sulfonamide derivative, a cornerstone reaction for this class of compounds.

Objective: To synthesize N-benzyl-4-chloro-2-fluoro-5-(aminosulfonyl)benzoic acid.

Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1.0 equivalent of this compound in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction and minimize side reactions.

  • Nucleophile Addition: In a separate flask, prepare a solution of 2.2 equivalents of benzylamine in the same anhydrous solvent. Add this amine solution dropwise to the cooled solution of the sulfonyl chloride over 15-20 minutes with vigorous stirring. One equivalent of the amine acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl generated during the reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1M HCl (to remove excess amine), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford the pure N-benzyl-4-chloro-2-fluoro-5-(aminosulfonyl)benzoic acid.

G start Dissolve Reagent in Anhydrous Solvent cool Cool to 0 °C start->cool add_amine Dropwise Addition of Benzylamine (2.2 eq) cool->add_amine react Stir at Room Temp (2-4 hours) add_amine->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up (1M HCl, H2O, Brine) monitor->workup Reaction Complete isolate Dry and Concentrate workup->isolate purify Purify by Recrystallization or Chromatography isolate->purify end Pure Sulfonamide purify->end

Caption: A typical experimental workflow for the synthesis of a sulfonamide derivative.

Safety and Hazard Information

According to GHS classifications, this compound is a hazardous substance.

Table 3: GHS Hazard Information

Hazard ClassStatement
Skin Corrosion/Irritation Category 1B: Causes severe skin burns and eye damage[2][7]
Serious Eye Damage/Irritation Category 1: Causes serious eye damage[7]
Acute Toxicity, Oral May be harmful if swallowed[6]
Specific target organ toxicity May cause respiratory irritation[6][7]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][7]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6][7]

  • Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

This compound is a highly functionalized and reactive building block essential for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its chemical behavior is dictated by the interplay of its sulfonyl chloride, carboxylic acid, and electron-poor aromatic ring. A thorough understanding of the reactivity and stability of each functional group is crucial for designing efficient and safe synthetic routes. By leveraging the principles of differential reactivity and understanding its handling requirements, researchers can effectively utilize this compound to advance the frontiers of drug discovery and chemical synthesis.

References

The Synthetic Heart of Modern Therapeutics: A Technical Guide to the Research Applications of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Scaffolding

In the intricate world of medicinal chemistry and drug discovery, the strategic value of a molecular building block is defined by its reactivity, versatility, and the unique properties it imparts to a final active pharmaceutical ingredient (API). 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid, a halogenated aromatic compound, stands as a prime example of such a critical intermediate.[1][2] Though a highly specific reagent, its true potential is revealed by understanding the powerful synergy of its constituent functional groups: a highly reactive sulfonyl chloride, a versatile carboxylic acid, and a strategically halogenated benzene ring.

This guide serves as a technical deep-dive into the potential applications of this compound, moving beyond a simple catalog of properties to explain the underlying chemical principles and strategic considerations for its use in research and development. By examining its reactivity and drawing parallels to structurally similar, well-documented compounds, we can construct a robust framework for its application in synthesizing novel therapeutic agents. This document is designed for the laboratory scientist and drug development professional, providing not only theoretical grounding but also actionable, detailed protocols to harness the synthetic power of this reagent.

Section 1: Physicochemical Profile and Reactivity Analysis

This compound is a solid organic compound classified under several categories including organic fluorine compounds, halogenated benzenes, and sulfonyl chlorides.[1][2][3] Its utility as a pharmaceutical intermediate stems directly from its distinct chemical properties and the reactivity of its functional groups.[3][4]

PropertyValueSource
CAS Number 56447-54-2[1]
Molecular Formula C₇H₃Cl₂FO₄S[1]
Molecular Weight 273.07 g/mol [3]
Appearance Solid[1]
Purity Typically ≥95%[1]
XLogP3 2.2[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 5[3]

The molecule's power lies in its two primary reactive centers: the sulfonyl chloride (-SO₂Cl) group and the carboxylic acid (-COOH) group.

  • The Sulfonyl Chloride Group: This is a potent electrophile, making it highly susceptible to nucleophilic attack. Its primary and most widespread application is in the reaction with primary and secondary amines to form stable sulfonamide linkages.[5] This reaction is a cornerstone of medicinal chemistry, forming the basis for a vast number of drugs.[5][6] The presence of electron-withdrawing halogen atoms (Cl and F) on the benzene ring further enhances the electrophilicity of the sulfonyl chloride, promoting rapid and efficient reactions.

  • The Carboxylic Acid Group: This group offers a secondary site for chemical modification. It can be converted into esters, amides, or other derivatives, allowing for the attachment of additional pharmacophores or modification of the molecule's solubility and pharmacokinetic properties.

The strategic placement of the chloro and fluoro substituents also plays a critical role. Halogens can influence a drug molecule's metabolic stability, membrane permeability, and binding affinity to its biological target through mechanisms like halogen bonding.

Molecular_Reactivity Key Reactive Sites of the Molecule cluster_molecule cluster_sites Reactive Functional Groups cluster_reactions Primary Reactions A C7H3Cl2FO4S B Sulfonyl Chloride (-SO2Cl) A->B Highly Electrophilic C Carboxylic Acid (-COOH) A->C Site for Derivatization D Nucleophilic Substitution (e.g., with Amines) B->D E Amidation / Esterification C->E

Caption: Key reactive sites and primary synthetic pathways for the title compound.

Section 2: Core Application - Synthesis of Bioactive Sulfonamides

The most prominent and powerful application of this compound is as a precursor for the synthesis of sulfonamide derivatives.[7] The sulfonamide functional group is a privileged scaffold in drug discovery, found in a wide range of therapeutics including antibacterial, diuretic, anticancer, and anti-inflammatory agents.[5]

The general reaction involves the coupling of the sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct. This straightforward reaction allows for the creation of vast libraries of compounds for biological screening by varying the amine input.

Exemplary Protocol: General Synthesis of a Novel Sulfonamide Derivative

This protocol outlines a general, robust method for the synthesis of N-substituted sulfonamides from this compound. It is designed as a self-validating system, incorporating in-process monitoring and standard purification and characterization steps.

Materials:

  • This compound (1.0 eq.)

  • Primary or secondary amine of interest (1.1 eq.)

  • Pyridine or Triethylamine (Et₃N) (1.5 eq.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottomed flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottomed flask, dissolve this compound (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Amine Addition: To the cooled solution, add the desired amine (1.1 eq.) followed by the dropwise addition of pyridine or triethylamine (1.5 eq.). The base is crucial to scavenge the HCl generated during the reaction.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 2-4 hours).

  • Workup - Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure sulfonamide derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and infrared (IR) spectroscopy.

Sulfonamide_Synthesis_Workflow General Workflow for Sulfonamide Synthesis A 1. Reaction Setup (Starting Material + Solvent at 0 C) B 2. Reagent Addition (Amine + Base) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Aqueous Workup (Quench, Extract, Wash) C->D E 5. Isolation & Purification (Dry, Concentrate, Recrystallize) D->E F 6. Characterization (NMR, MS, IR) E->F

Caption: A step-by-step workflow for the synthesis and purification of sulfonamides.

Section 3: Potential Therapeutic Targets and Mechanisms

The sulfonamide derivatives synthesized from this compound are of significant interest for their potential to target a variety of biological systems. The core structure is analogous to known inhibitors of several key enzyme classes.

  • Carbonic Anhydrase (CA) Inhibitors: Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes crucial in processes like pH regulation and fluid balance.[5] The sulfonamide group can coordinate to the zinc ion in the enzyme's active site. Derivatives of this molecule could be explored as potential treatments for glaucoma, altitude sickness, or as anticancer agents by targeting tumor-associated CA isoforms like CA IX.[5]

  • Diuretic Agents: The structural motif is closely related to that of loop diuretics like furosemide.[7] Furosemide itself is synthesized from a dichlorinated sulfonyl benzoic acid precursor.[7] By reacting this compound with various amines (such as furfurylamine), novel diuretic candidates targeting the Na-K-Cl cotransporter (NKCC2) in the kidney could be developed.

  • Antibacterial Agents: The sulfonamide core is famous for its role in sulfa drugs, the first class of effective systemic antibiotics.[5] These drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[5] Novel derivatives could be screened for activity against drug-resistant bacterial strains.

Mechanism_of_Action Potential Mechanism: Carbonic Anhydrase Inhibition cluster_enzyme Enzyme Active Site cluster_inhibitor Sulfonamide Inhibitor Zinc Zn²⁺ Ion His1 Histidine Zinc->His1 Coordination Bond His2 Histidine Zinc->His2 Coordination Bond His3 Histidine Zinc->His3 Coordination Bond Sulfonamide R-SO₂NH₂ Sulfonamide->Zinc Coordinates via Nitrogen Atom

Caption: A simplified diagram showing sulfonamide binding to the zinc ion in a carbonic anhydrase active site.

Section 4: Advanced Applications and Future Directions

Beyond its role as a precursor for traditional small-molecule inhibitors, the dual reactivity of this compound opens doors to more advanced applications in chemical biology and drug development.

  • Chemical Probes and Activity-Based Probes: The sulfonyl chloride can be used to covalently label proteins. By incorporating a reporter tag (like a fluorophore or biotin) via the carboxylic acid handle, researchers can create chemical probes to identify novel drug targets or study enzyme activity in complex biological systems.

  • Linker Chemistry for Bifunctional Molecules: The compound is an ideal starting point for creating linkers used in targeted protein degradation (PROTACs) or antibody-drug conjugates (ADCs). One end (the sulfonyl chloride) can be reacted with a warhead that binds the target protein, while the other end (the carboxylic acid) can be elongated and attached to an E3 ligase-binding moiety or an antibody.

  • Materials Science: The reactivity of the sulfonyl chloride group can be harnessed to modify polymer surfaces or to synthesize specialty polymers with unique electronic or physical properties, extending its utility beyond the life sciences.[6]

Conclusion

This compound is far more than a simple chemical intermediate; it is a versatile and powerful tool for innovation. Its strategically arranged functional groups provide a robust platform for the synthesis of diverse and complex molecules. From creating libraries of potential sulfonamide drugs targeting well-established enzyme families to designing sophisticated chemical probes and linkers for next-generation therapeutics, the potential applications are vast and compelling. For the research scientist, a deep understanding of this reagent's reactivity and synthetic potential is a key that unlocks countless avenues for discovery in the relentless pursuit of new and effective medicines.

References

A-Z Guide to the Synthesis of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic Acid: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural motifs—a carboxylic acid, a sulfonyl chloride, and halogen substituents—make it a versatile building block for the synthesis of complex molecules, most notably as a key intermediate in the production of diuretic drugs. This guide provides an in-depth technical overview of its synthesis, grounded in established chemical principles and process considerations, to equip researchers with the knowledge to approach its preparation confidently and efficiently.

Strategic Approach to Synthesis: Retrosynthetic Analysis

A logical approach to synthesizing this compound begins with a retrosynthetic disconnection. The primary transformations to consider are the introduction of the chlorosulfonyl group and the formation of the carboxylic acid. The most common and industrially viable pathway involves two key steps from a commercially available starting material:

  • Chlorosulfonation: An electrophilic aromatic substitution to install the -SO₂Cl group.

  • Oxidation: Conversion of a methyl group to a carboxylic acid.

This leads to the identification of 2,4-dichloro-5-fluorotoluene as the logical and cost-effective starting material[1].

Primary Synthetic Pathway: From Toluene to Carboxylic Acid

The most widely documented synthesis of this compound is a two-step process starting from 2,4-dichloro-5-fluorotoluene. This method is advantageous due to the accessibility of the starting material and the generally high yields of the individual steps.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Oxidation A 2,4-Dichloro-5-fluorotoluene B 1-Chloro-5-(chlorosulfonyl)-2,4-difluorobenzene A->B Chlorosulfonic Acid (ClSO₃H) C This compound B->C Oxidizing Agent (e.g., KMnO₄ or HNO₃)

Caption: A simplified workflow for the synthesis of this compound.

Step 1: Chlorosulfonation of 2,4-Dichloro-5-fluorotoluene

The first step is an electrophilic aromatic substitution where chlorosulfonic acid serves as both the reagent and the solvent. The electron-withdrawing nature of the chlorine and fluorine atoms on the ring deactivates it, requiring potent electrophilic conditions.

Mechanism Insight: The directing effects of the substituents guide the position of chlorosulfonation. The fluorine at C-5 and the chlorine at C-4 are ortho, para-directing, while the chlorine at C-2 is also ortho, para-directing. The position between the fluorine and the C-4 chlorine is sterically hindered and electronically deactivated. The most favorable position for electrophilic attack is para to the fluorine and ortho to the C-2 chlorine, leading to the desired sulfonyl chloride intermediate.

Detailed Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), cautiously charge an excess of chlorosulfonic acid (typically 4-10 molar equivalents).

  • Temperature Control: Cool the chlorosulfonic acid to 0-5 °C using an ice bath. Temperature control is critical to minimize side reactions and degradation.

  • Reagent Addition: Add 2,4-dichloro-5-fluorotoluene (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Cool the reaction mixture to room temperature and very carefully quench it by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and releases large volumes of HCl gas; it must be performed in a well-ventilated fume hood.

  • Isolation: The solid product, 2,4-dichloro-5-(chlorosulfonyl)toluene, precipitates out of the aqueous solution. Isolate the solid by filtration, wash it thoroughly with cold water until the washings are neutral, and dry it under a vacuum.

Step 2: Oxidation of the Methyl Group

The intermediate sulfonyl chloride is then oxidized to the corresponding carboxylic acid. The choice of oxidizing agent is crucial for achieving high yield and purity. Common choices include potassium permanganate (KMnO₄) or nitric acid (HNO₃).

Causality Behind Experimental Choices:

  • Potassium Permanganate (KMnO₄): A strong, classic oxidizing agent for converting alkylbenzenes to benzoic acids. The reaction is typically run in a mixture of water and a co-solvent like pyridine or acetone under neutral or slightly alkaline conditions. The initial product is the manganese salt of the carboxylic acid, which is then acidified to release the free acid.

  • Nitric Acid (HNO₃): A more aggressive oxidizing agent that can be effective but may lead to nitration of the aromatic ring as a side reaction if conditions are not carefully controlled. It is often used under pressure at elevated temperatures.

Detailed Experimental Protocol (using KMnO₄):

  • Reaction Setup: Suspend the 2,4-dichloro-5-(chlorosulfonyl)toluene (1 equivalent) in a mixture of water and a suitable co-solvent (e.g., pyridine) in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Oxidant Addition: Add a solution of potassium permanganate (typically 3-4 equivalents) in water portion-wise to the heated reaction mixture (reflux, ~100 °C). The addition should be controlled to manage the exotherm.

  • Reaction Monitoring: The reaction progress is indicated by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide (MnO₂) precipitate. Continue heating until the purple color persists.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the manganese dioxide precipitate. If the filtrate is colored, decolorize it with a small amount of sodium bisulfite.

  • Isolation and Purification: Cool the filtrate in an ice bath and acidify it with concentrated hydrochloric acid (HCl) to a pH of 1-2. The target compound, this compound, will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) can be performed for further purification.

Alternative Synthetic Approaches

While the toluene oxidation route is common, other strategies exist, often starting from a pre-existing benzoic acid derivative. For instance, 2,4-dichloro-5-fluorobenzoic acid could be directly chlorosulfonated. However, this can be complicated by the deactivating nature of the carboxylic acid group, potentially requiring harsher conditions.[2]

Parameter Toluene Oxidation Route Direct Chlorosulfonation Route
Starting Material 2,4-dichloro-5-fluorotoluene2,4-dichloro-5-fluorobenzoic acid
Key Steps 1. Chlorosulfonation 2. Oxidation1. Direct Chlorosulfonation
Advantages Readily available starting material, well-established procedures.Fewer steps.
Challenges Two-step process, handling strong oxidizing agents.Strongly deactivated ring requires harsh conditions, potential for side reactions.

Characterization and Quality Control

Confirmation of the final product's identity and purity is essential. Standard analytical techniques include:

  • Melting Point: A sharp melting point indicates high purity. The reported melting point for 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid is 145-148 °C.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information. The ¹H NMR spectrum is expected to show two doublets in the aromatic region for the two remaining ring protons[2].

  • Infrared (IR) Spectroscopy: Will show characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch, and the symmetric and asymmetric stretches of the S=O bonds in the sulfonyl chloride group.

  • Mass Spectrometry (MS): Confirms the molecular weight (273.07 g/mol ) and isotopic pattern characteristic of a molecule containing two chlorine atoms[3].

Safety and Handling

The synthesis of this compound involves several hazardous reagents that demand strict safety protocols:

  • Chlorosulfonic Acid (ClSO₃H): Extremely corrosive and reacts violently with water, releasing large quantities of toxic HCl gas. All operations must be conducted in a certified fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full face protection, must be worn.

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent that can form explosive mixtures with organic materials. Avoid contact with combustible materials.

  • Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with appropriate PPE in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The synthesis of this compound is a well-defined process that is crucial for the production of several important pharmaceutical compounds. The two-step pathway involving the chlorosulfonation of 2,4-dichloro-5-fluorotoluene followed by oxidation of the methyl group represents the most practical and established route. A thorough understanding of the reaction mechanisms, careful control of reaction conditions, and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively produce this valuable chemical intermediate.

References

An In-depth Technical Guide to 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid: From Discovery to Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid, a key pharmaceutical intermediate. The narrative delves into the historical context of its discovery as part of the evolution of furosemide synthesis, detailing the scientific rationale for its development. A thorough examination of its synthesis, including a detailed experimental protocol and process logic, is presented. Furthermore, this guide includes a summary of its physicochemical properties, spectroscopic data interpretation, and critical safety and handling information. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important chemical entity.

Introduction and Historical Context

This compound (CAS No. 56447-54-2) is a substituted benzoic acid derivative of significant interest in the pharmaceutical industry. Its primary application lies in its role as a crucial intermediate in the synthesis of Furosemide, a potent loop diuretic used to treat fluid build-up due to heart failure, liver scarring, or kidney disease.

The history of this compound is inextricably linked to the optimization of furosemide production. Early synthetic routes to furosemide, such as the one described in U.S. Patent 3,058,882, commenced with 2,4-dichlorobenzoic acid. This pathway, however, was plagued by low yields, often between 35% and 50%, and the generation of numerous by-products, complicating the purification of the final active pharmaceutical ingredient (API).

The quest for a more efficient and higher-yielding synthesis led to the exploration of alternative starting materials and intermediates. A significant breakthrough came with the introduction of a fluorinated precursor, 4-chloro-2-fluoro-toluene. This innovation, detailed in patents such as US5739361A, WO1996012714A1, and EP0788494B1 from the mid-1990s, marked a turning point in furosemide manufacturing. These patents describe a novel process that proceeds through this compound. The key advantage of this fluorinated route is the significantly improved yield in the final condensation step with furfurylamine, which can be practically quantitative as disclosed in French patent 1,396,621.

The presence of the fluorine atom at the 2-position of the benzoic acid ring plays a crucial role. Fluorine's high electronegativity and small size can influence the electronic properties and reactivity of the molecule. In this synthetic context, it is believed to enhance the reactivity of the 4-chloro position towards nucleophilic substitution by furfurylamine in the final step of furosemide synthesis, while also potentially reducing the formation of unwanted side products. This strategic placement of a fluorine atom exemplifies a common strategy in modern medicinal and process chemistry to improve reaction efficiency and overall process economics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

PropertyValueSource
Molecular Formula C₇H₃Cl₂FO₄S
Molecular Weight 273.07 g/mol
Appearance Solid
CAS Number 56447-54-2
Density 1.8 ± 0.1 g/cm³
Boiling Point 427.0 ± 45.0 °C at 760 mmHg
Flash Point 212.0 ± 28.7 °C
Melting Point 145-148 °C (for isomer 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid)

Note: The melting point provided is for a closely related isomer and is expected to be similar for the title compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with 4-chloro-2-fluoro-toluene. The overall synthetic pathway is illustrated below.

Synthesis_Pathway start 4-Chloro-2-fluoro-toluene step1 4-Chloro-2-fluoro-benzotrichloride start->step1 Photochlorination (Cl₂) step2 This compound step1->step2 Chlorosulfonylation (HSO₃Cl, H₂SO₄) step3 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid step2->step3 Ammonolysis (NH₄OH) final Furosemide step3->final Condensation (Furfurylamine)

Caption: Synthetic pathway to Furosemide via this compound.

Detailed Experimental Protocol

This protocol is a synthesis of information from relevant patents and is intended for execution by qualified chemists in a controlled laboratory setting.

Step 1: Photochlorination of 4-chloro-2-fluoro-toluene to 4-chloro-2-fluoro-benzotrichloride

  • Apparatus Setup: Equip a photochemical reactor with a UV lamp, a gas inlet for chlorine, a condenser, and a thermometer.

  • Reaction Initiation: Charge the reactor with 4-chloro-2-fluoro-toluene.

  • Chlorination: Heat the starting material to 85-95 °C. Bubble gaseous chlorine through the heated liquid while irradiating with UV light. The flow rate of chlorine should be carefully controlled (approximately 12-16 g/h per mole of starting material).

  • Monitoring and Completion: Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 11-12 hours.

  • Work-up: Once the reaction is complete, stop the chlorine flow and UV irradiation. The resulting product, 4-chloro-2-fluoro-benzotrichloride, can be used in the next step, often without further purification.

Causality behind Experimental Choices:

  • Photochlorination: This method allows for the exhaustive chlorination of the methyl group to a trichloromethyl group under relatively controlled conditions.

  • Temperature Control: Maintaining the temperature in the specified range is crucial for optimal reaction kinetics and to minimize side reactions such as ring chlorination.

Step 2: Chlorosulfonylation of 4-chloro-2-fluoro-benzotrichloride

  • Reagent Preparation: In a separate reactor equipped with a stirrer, thermometer, and addition funnel, prepare a mixture of sulfuric chlorohydrin (chlorosulfonic acid) and sulfuric acid. A molar ratio of sulfuric chlorohydrin to the benzotrichloride intermediate of at least 4:1 is recommended, with a benzotrichloride to sulfuric acid molar ratio of 1.0-1.3.

  • Addition of Substrate: Slowly add the 4-chloro-2-fluoro-benzotrichloride from Step 1 to the acid mixture, maintaining the temperature between 20-30 °C.

  • Reaction: Stir the mixture at this temperature until the reaction is complete, as monitored by a suitable analytical method like HPLC.

  • Hydrolysis and Isolation: Carefully quench the reaction mixture by pouring it onto crushed ice. The product, this compound, will precipitate as a solid.

  • Purification: Filter the solid product and wash it with cold water. The wet cake can be dissolved in a solvent like dichloromethane for further processing or dried under vacuum.

Causality behind Experimental Choices:

  • Chlorosulfonic Acid: This is a powerful sulfonating and chlorinating agent, ideal for introducing the chlorosulfonyl group onto the aromatic ring.

  • Sulfuric Acid: Acts as a catalyst and a solvent for the reaction.

  • Ice Quench: The hydrolysis of the trichloromethyl group to a carboxylic acid and the precipitation of the product are achieved by this step. The low temperature controls the exothermicity of the quench.

Logical Workflow for Synthesis

Synthesis_Workflow start Start: 4-chloro-2-fluoro-toluene photochlorination Step 1: Photochlorination start->photochlorination Cl₂, UV light chlorosulfonylation Step 2: Chlorosulfonylation & Hydrolysis photochlorination->chlorosulfonylation HSO₃Cl, H₂SO₄ isolation Isolation of this compound chlorosulfonylation->isolation Ice quench & filtration end_product End Product isolation->end_product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data and Interpretation

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two aromatic protons. Due to the substitution pattern, these protons would appear as doublets, with coupling constants influenced by the adjacent fluorine atom. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The carbons attached to fluorine and chlorine atoms would show characteristic chemical shifts and C-F coupling.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorptions corresponding to the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the O-H stretch (a broad band from 2500-3300 cm⁻¹), and the S=O stretches of the sulfonyl chloride group (typically two bands around 1375 and 1185 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (273.07 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Safety and Handling

This compound and its precursors are hazardous chemicals that require careful handling in a controlled environment.

  • Hazard Classification: This compound is classified as corrosive and can cause severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. The container should be tightly sealed to prevent moisture ingress, as the sulfonyl chloride group is susceptible to hydrolysis.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound represents a significant advancement in the process chemistry of furosemide. Its development highlights the importance of strategic molecular design to overcome synthetic challenges and improve the efficiency of pharmaceutical manufacturing. This guide has provided a detailed account of its historical discovery, a robust synthetic protocol with underlying scientific principles, and essential data for its safe handling and application. As the demand for high-purity pharmaceuticals continues to grow, the understanding and application of such key intermediates will remain a cornerstone of drug development and manufacturing.

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Bioactive Compounds Using 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a carboxylic acid, a highly reactive sulfonyl chloride, and a halogenated benzene ring, offers a versatile platform for the synthesis of diverse and complex molecules. The strategic placement of chloro and fluoro substituents modifies the electronic properties of the ring and provides additional vectors for synthetic elaboration.

The primary utility of this reagent lies in its sulfonyl chloride moiety, which serves as a powerful electrophile for constructing sulfonamide linkages.[1] Sulfonamides are a "privileged scaffold" in drug discovery, forming the structural core of a wide array of therapeutic agents, including diuretics, anticancer, anti-inflammatory, and antimicrobial drugs.[1][2] This guide provides an in-depth exploration of this compound, offering detailed protocols for its application in synthesizing novel sulfonamides and conceptual frameworks for creating advanced heterocyclic systems.

Reagent Profile and Physicochemical Properties

A thorough understanding of the reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 56447-54-2[3]
Molecular Formula C₇H₃Cl₂FO₄S[3][4]
Molecular Weight 273.07 g/mol [3]
Appearance Solid[4]
InChIKey YMIBTQKARVYVLX-UHFFFAOYSA-N[4][5]
Use Pharmaceutical Intermediate[6]

Critical Safety and Handling Protocols

This compound is a corrosive and moisture-sensitive compound that demands stringent safety protocols.

  • Hazard Identification : The compound is classified as causing severe skin burns and eye damage.[6] Inhalation of dust should be avoided.[7]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[7][8] All handling of the solid and its solutions should be performed inside a certified chemical fume hood to prevent inhalation.[7]

  • Storage : Store the reagent in a tightly closed container in a dry, well-ventilated place, away from moisture and incompatible materials such as strong oxidizing agents, acids, and bases.[7] The sulfonyl chloride group is susceptible to hydrolysis, which will deactivate the reagent.

  • First-Aid Measures :

    • Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

  • Disposal : Dispose of waste material at an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8]

Core Application: Synthesis of N-Substituted Carboxybenzenesulfonamides

The reaction of this compound with primary or secondary amines is the most direct route to novel sulfonamide derivatives. The exceptional reactivity of the sulfonyl chloride allows this transformation to occur selectively in the presence of the less reactive carboxylic acid group.

Mechanistic Rationale

The synthesis proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation and deactivation of the starting amine.

Caption: General reaction scheme for sulfonamide synthesis.

Detailed Experimental Protocol

This protocol provides a robust method for synthesizing a wide range of sulfonamides using primary or secondary amines.

Materials

  • This compound (1.0 eq)

  • Appropriate primary or secondary amine (1.1 eq)

  • Sodium carbonate (Na₂CO₃) or Pyridine (1.2 eq)

  • Deionized water or an appropriate organic solvent (e.g., THF, Dichloromethane)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • n-Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

  • Reaction Setup : In a round-bottom flask, dissolve the amine (1.1 eq) and sodium carbonate (1.2 eq) in deionized water (or an appropriate solvent).[1]

    • Expert Insight : Water is a suitable solvent for many simple amine hydrochlorides. For amines that are not water-soluble, a biphasic system with a solvent like dichloromethane or a single-phase organic solvent like THF with an organic base (e.g., pyridine or triethylamine) can be used.

  • Reagent Addition : Chill the amine solution in an ice bath to 0-5 °C with vigorous stirring. In a separate container, dissolve the this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., THF or acetone). Add this solution dropwise to the cold amine mixture over 15-20 minutes.

    • Expert Insight : The reaction is often exothermic. Slow, dropwise addition at low temperature is crucial to prevent side reactions and decomposition of the sulfonyl chloride.

  • Reaction Progression : After the complete addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-8 hours.

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane, often with a small amount of acetic acid to ensure the carboxylic acid is protonated and moves up the plate.

  • Work-up :

    • Once the reaction is complete, cool the mixture in an ice bath and slowly acidify to pH ~2 with 1 M HCl. This step protonates the carboxylic acid and any excess amine.

    • A precipitate of the crude product may form. If so, it can be collected by vacuum filtration.

    • Alternatively, the product can be extracted into an organic solvent like ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification : The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure sulfonamide derivative.[1]

  • Characterization : Confirm the identity and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Experimental Workflow Visualization

The following diagram outlines the key stages of the synthesis and purification process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine & Base B Cool to 0-5 °C A->B C Add Sulfonyl Chloride Solution Dropwise B->C D Stir at Room Temp (4-8h) C->D E Monitor by TLC D->E F Acidify with HCl E->F G Extract with Ethyl Acetate F->G H Dry & Concentrate G->H I Recrystallize H->I J Characterization (NMR, MS, MP) I->J

Caption: Workflow for the synthesis and purification of sulfonamides.

Advanced Application: A Gateway to Fused Heterocycles

The bifunctional nature of the title compound makes it an excellent starting material for constructing more complex heterocyclic scaffolds, which are prevalent in medicinal chemistry. One conceptual application is the synthesis of benzothiadiazine-1,1-dioxide derivatives. This involves a two-step sequence: initial sulfonamide formation followed by an intramolecular cyclization.

Conceptual Protocol: Synthesis of a Benzothiadiazine-1,1-dioxide Derivative
  • Step A: Sulfonamide Formation : React this compound with an ortho-substituted aniline, for instance, 2-aminoaniline (o-phenylenediamine), using the general protocol described in Section 4.2. This forms an intermediate N-(2-aminophenyl)-sulfonamide.

  • Step B: Intramolecular Cyclization : The carboxylic acid of the intermediate is then activated and reacted with the free amino group on the adjacent ring to form a seven-membered ring. This can be achieved by:

    • Converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by heating in the presence of a non-nucleophilic base.

    • Using standard peptide coupling reagents (e.g., HATU, HBTU) to facilitate the amide bond formation under milder conditions.

G Start 4-Chloro-5-(chlorosulfonyl) -2-fluorobenzoic acid Intermediate N-(2-aminophenyl)-sulfonamide Intermediate Start->Intermediate + OrthoAniline o-Phenylenediamine OrthoAniline->Intermediate Coupling Intramolecular Cyclization (e.g., using HATU or SOCl₂) Intermediate->Coupling Product Benzothiadiazine-1,1-dioxide Derivative Coupling->Product

Caption: Conceptual pathway for heterocyclic synthesis.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Hydrolysis of the sulfonyl chloride reagent due to moisture.1. Ensure all glassware is oven-dried. Use anhydrous solvents. Store the reagent under inert gas if possible.
2. Incomplete reaction.2. Extend the reaction time. Gently warm the reaction (e.g., to 40-50 °C) after the initial room temperature stirring period. Confirm starting material consumption by TLC.
Multiple Products/Spots on TLC 1. Reaction with the carboxylic acid group.1. This is unlikely under these conditions but possible if a highly reactive coupling agent is inadvertently present. Ensure reaction conditions are specific for sulfonamide formation.
2. Formation of a diaryl sulfone byproduct.2. This is more common in the synthesis of the sulfonyl chloride but can occur if temperatures are too high. Maintain strict temperature control during the addition step.[9]
Difficulty in Purification 1. Product is highly soluble in the recrystallization solvent.1. Change the solvent system. Use an anti-solvent (a solvent in which the product is insoluble) to precipitate the solid from a solution.
2. Product remains an oil.2. Attempt to precipitate the product by triturating with a non-polar solvent like hexane or pentane. If the product contains a basic nitrogen, formation of a crystalline salt (e.g., HCl or tosylate salt) may be possible.

Conclusion and Future Outlook

This compound is a powerful and versatile reagent for constructing novel molecular entities for drug discovery and materials science. Its primary application in the straightforward and high-yielding synthesis of sulfonamides provides access to a vast chemical space with proven biological relevance. Furthermore, its multifunctional nature opens avenues for creating complex, fused heterocyclic systems. As drug discovery targets become more intricate, the demand for precisely functionalized building blocks like this will continue to grow, positioning it as a key component in the synthetic chemist's toolbox for developing the next generation of therapeutics.[10]

References

The Strategic Application of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic Acid in the Synthesis of Potent Diuretic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Scaffold for Advanced Drug Discovery

In the landscape of medicinal chemistry, the strategic design and synthesis of novel therapeutic agents hinge on the availability of versatile and reactive chemical building blocks. 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid stands out as a trifunctional scaffold of significant interest, particularly in the development of potent sulfonamide-based pharmaceuticals.[1][2] Its unique substitution pattern—a carboxylic acid, a reactive sulfonyl chloride, and halogen atoms—offers medicinal chemists a powerful tool for crafting molecules with finely tuned physicochemical and pharmacological properties. The presence of fluorine, in particular, is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.[3] This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry, with a focus on its pivotal role in the synthesis of diuretic drugs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and illuminate the biological pathways influenced by the resulting molecules.

Physicochemical Properties and Strategic Importance

The utility of this compound as a pharmaceutical intermediate is rooted in its distinct chemical features. The table below summarizes its key physicochemical properties.

PropertyValueReference
CAS Number 56447-54-2[2]
Molecular Formula C₇H₃Cl₂FO₄S[2]
Molecular Weight 273.07 g/mol [2]
Appearance White to off-white solid[4]
Melting Point Data not readily available
Solubility Soluble in organic solvents[4]

The strategic importance of this molecule lies in the differential reactivity of its functional groups. The sulfonyl chloride is highly electrophilic and readily undergoes nucleophilic attack by primary and secondary amines to form stable sulfonamide linkages. This reaction is the cornerstone of synthesizing a wide array of sulfonamide-containing drugs. The carboxylic acid group provides a handle for further modifications, such as the formation of amides or esters, allowing for the exploration of diverse chemical space and the optimization of drug-like properties. The chloro and fluoro substituents play a crucial role in modulating the electronic properties of the benzene ring and influencing the acidity of the sulfonamide proton, which can be critical for biological activity.

Application in the Synthesis of Diuretic Agents: A Focus on Xipamide Analogs

A prime application of scaffolds related to this compound is in the synthesis of diuretic drugs, such as Xipamide.[5] Xipamide, a sulfonamide diuretic, is used in the treatment of hypertension and edema.[5] Its mechanism of action involves the inhibition of the Na⁺-Cl⁻ symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[1][6] The general synthetic strategy involves the formation of a sulfonamide followed by the creation of an amide bond.

General Synthetic Workflow

The synthesis of a Xipamide analog from this compound can be conceptualized in a two-step process. First, the highly reactive sulfonyl chloride is reacted with an appropriate amine to form the corresponding sulfonamide. In the second step, the carboxylic acid is activated and coupled with another amine to form the final amide product.

G start 4-Chloro-5-(chlorosulfonyl)- 2-fluorobenzoic acid step1 Step 1: Sulfonamide Formation (Reaction with a primary/secondary amine) start->step1 intermediate Intermediate: 4-Chloro-2-fluoro-5-(N-alkyl/arylsulfamoyl)benzoic acid step1->intermediate step2 Step 2: Amide Coupling (Activation of carboxylic acid and reaction with an amine, e.g., 2,6-dimethylaniline) intermediate->step2 product Final Product: Diuretic Drug Candidate (e.g., Xipamide analog) step2->product

Caption: Synthetic workflow for a diuretic drug candidate.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and justifications for the chosen reagents and conditions.

Protocol 1: Synthesis of a Sulfonamide Intermediate

This protocol details the formation of a sulfonamide from this compound and a generic primary amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine)

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.1 equivalents) and the base (1.2 equivalents) in the chosen anhydrous solvent. The use of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive sulfonyl chloride.

  • Addition of Sulfonyl Chloride: Cool the amine solution to 0 °C in an ice bath. This is to control the exothermicity of the reaction. Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring. The dropwise addition helps to maintain a low temperature and prevent side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

  • Work-up:

    • Quench the reaction by adding 1M HCl. This will protonate the excess amine and the basic catalyst, making them soluble in the aqueous phase.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution (to remove any unreacted starting material and acidic byproducts), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude sulfonamide intermediate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Amide Coupling to Synthesize a Xipamide Analog

This protocol describes the coupling of the sulfonamide intermediate with an aniline, for instance, 2,6-dimethylaniline, a key component in the structure of Xipamide.[7]

Materials:

  • Sulfonamide intermediate from Protocol 1

  • 2,6-Dimethylaniline

  • Thionyl chloride (SOCl₂) or a peptide coupling agent (e.g., DCC, EDC/HOBt)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (if using a coupling agent)

  • Standard laboratory glassware and magnetic stirrer

Procedure using Thionyl Chloride:

  • Acid Chloride Formation: In a round-bottom flask, suspend the sulfonamide intermediate (1.0 equivalent) in an excess of thionyl chloride. Add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 1-2 hours. The completion of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Removal of Excess Thionyl Chloride: After cooling, remove the excess thionyl chloride under reduced pressure. It is crucial to remove all traces of thionyl chloride as it can react with the aniline in the next step.

  • Amide Formation: Dissolve the resulting crude acid chloride in an anhydrous solvent like DCM. In a separate flask, dissolve 2,6-dimethylaniline (1.1 equivalents) and a base like triethylamine (1.2 equivalents) in DCM. Cool the aniline solution to 0 °C and add the acid chloride solution dropwise.

  • Reaction and Work-up: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC. The work-up procedure is similar to that described in Protocol 1 (acid wash, base wash, brine wash, drying, and concentration).

  • Purification: Purify the final product by recrystallization or column chromatography.

Biological Pathway of Action: Diuretic Effect

The diuretic drug candidates synthesized from this compound, particularly Xipamide analogs, are expected to exert their therapeutic effect by acting on the kidneys. The primary target is the Na⁺-Cl⁻ symporter located in the apical membrane of the distal convoluted tubule cells in the nephron.

G cluster_0 Distal Convoluted Tubule Cell cluster_1 Tubular Lumen (Urine) cluster_2 Bloodstream transporter Na⁺-Cl⁻ Symporter na_cl_urine Increased Na⁺ and Cl⁻ in urine transporter->na_cl_urine leads to na_cl_blood Decreased Na⁺ and Cl⁻ reabsorption into blood transporter->na_cl_blood Reabsorption drug Xipamide Analog (from Topic Compound) drug->transporter blocks inhibition Inhibition water_excretion Increased Water Excretion (Diuresis) na_cl_urine->water_excretion causes bp_reduction Reduced Blood Volume & Blood Pressure water_excretion->bp_reduction

Caption: Mechanism of action of a Xipamide analog.

By inhibiting this symporter, the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream is reduced.[1][6] This leads to an increase in the osmotic pressure within the tubule, causing more water to be retained in the urine. The resulting increase in urine output (diuresis) reduces the overall blood volume, which in turn lowers blood pressure.

Structure-Activity Relationship (SAR) Insights

The specific substitution pattern of this compound is crucial for the activity of the resulting diuretic.

  • The Sulfonamide Group: The unsubstituted sulfonamide group (-SO₂NH₂) is generally considered essential for high diuretic activity.[8]

  • The Chloro Group: The chloro group at position 4 is an activating group that enhances the diuretic effect.[8]

  • The Fluoro Group: The fluorine atom at position 2 can influence the pKa of the adjacent carboxylic acid and the overall lipophilicity of the molecule, potentially improving its pharmacokinetic profile. Fluorine substitution is a common strategy to block metabolic oxidation and enhance binding to target proteins.[3]

  • The Carboxylic Acid/Amide Moiety: The group at position 1 must be acidic or be a group that can be converted to an acidic function.[8] In the case of Xipamide, this is an amide, which can adopt a specific conformation important for receptor binding. The nature of the substituent on the amide nitrogen significantly impacts potency. For instance, in Xipamide, the 2,6-dimethylphenyl group is critical for its activity.[6]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for the systematic synthesis of a diverse range of sulfonamide-containing molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this scaffold in the discovery of novel and potent diuretic agents and other therapeutics. The principles of rational drug design, underscored by an understanding of structure-activity relationships and biological mechanisms, are paramount to leveraging the full potential of this and other advanced chemical intermediates.

References

Application Note & Protocols: Synthesis of N-Substituted Sulfonamides from 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sulfonamides represent a cornerstone structural motif in medicinal chemistry, integral to a vast array of therapeutic agents with antibacterial, anti-inflammatory, and diuretic properties.[1][2] 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid is a highly functionalized and valuable building block, notably serving as a key precursor in the synthesis of furosemide and its analogs, which are being explored for novel therapeutic applications, including Alzheimer's disease.[3][4][5] This document provides a comprehensive guide for researchers and drug development professionals on the reaction of this versatile reagent with primary and secondary amines. We present the underlying reaction mechanism, detailed step-by-step protocols for synthesis, purification, and characterization, and expert insights into critical experimental parameters and troubleshooting.

Scientific Principles and Reaction Mechanism

The formation of a sulfonamide from this compound and an amine is a classic example of nucleophilic acyl substitution at a sulfur center.[1] The reaction proceeds via a well-established mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl).[1]

  • Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion (Cl⁻), a good leaving group, to form the stable sulfonamide bond.

  • Acid Neutralization: The reaction generates one equivalent of hydrogen chloride (HCl) as a byproduct. This acid readily reacts with the starting amine, protonating it to form a non-nucleophilic ammonium salt. To prevent this and drive the reaction to completion, a non-nucleophilic organic base, such as pyridine or triethylamine, is essential to scavenge the HCl as it is formed.[1][6][7]

The overall transformation is robust and typically high-yielding when performed under appropriate anhydrous conditions.[8]

Caption: General mechanism for base-mediated sulfonamide synthesis.

Experimental Protocols

The following protocols provide detailed procedures for the reaction of this compound with a representative primary amine (furfurylamine, relevant for furosemide synthesis[4]) and a secondary amine (morpholine).

Protocol 1: Synthesis of 4-chloro-2-((furan-2-ylmethyl)amino)-5-(sulfamoyl)benzoic acid derivative

This protocol details the reaction with a primary amine to yield a secondary sulfonamide.

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )Molar Eq.Notes
This compound56447-54-2273.071.0Corrosive solid, handle with care.[5]
Furfurylamine617-89-097.121.1Use freshly distilled if necessary.
Pyridine110-86-179.101.5Anhydrous grade. Acts as base and solvent.
Dichloromethane (DCM)75-09-284.93-Anhydrous grade.
1M Hydrochloric Acid (HCl)7647-01-0--For aqueous workup.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8--For aqueous workup.
Brine (Saturated NaCl)7647-14-5--For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9--Drying agent.
Silica Gel7631-86-9--For column chromatography.
Ethyl Acetate / Hexanes---Eluent for chromatography.

Step-by-Step Procedure

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent and Amine Addition: Dissolve the starting material in anhydrous Dichloromethane (DCM). Add furfurylamine (1.1 eq) to the solution.

  • Base Addition & Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add anhydrous pyridine (1.5 eq) dropwise to the stirred solution over 10-15 minutes. The formation of a precipitate (pyridinium hydrochloride) may be observed.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexanes. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), deionized water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1] The acid wash removes excess pyridine, while the bicarbonate wash removes any unreacted starting material.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide product.[1][9]

Protocol 2: Synthesis of 4-chloro-2-fluoro-5-(morpholinosulfonyl)benzoic acid

This protocol details the reaction with a secondary amine to yield a tertiary sulfonamide.

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )Molar Eq.Notes
This compound56447-54-2273.071.0Corrosive solid, handle with care.[5]
Morpholine110-91-887.121.1Use freshly distilled if necessary.
Triethylamine (TEA)121-44-8101.191.5Anhydrous grade.
Dichloromethane (DCM)75-09-284.93-Anhydrous grade.
All other workup and purification reagents are as listed in Protocol 1.

Step-by-Step Procedure

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Amine and Base Addition: Add morpholine (1.1 eq) to the solution, followed by cooling the flask to 0 °C in an ice bath.

  • Controlled Addition: Slowly add triethylamine (1.5 eq) dropwise to the stirred mixture. A precipitate of triethylammonium chloride will form.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor for completion using TLC as described in Protocol 1.

  • Workup and Purification: Follow the identical workup, drying, concentration, and purification steps as outlined in Protocol 1 (steps 5-7).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Sulfonyl Chloride in Anhydrous DCM prep2 Add Amine (1.1 eq) prep1->prep2 prep3 Cool to 0 °C prep2->prep3 react1 Slowly Add Base (1.5 eq) (Pyridine or TEA) prep3->react1 react2 Warm to Room Temp Stir for 6-24h react1->react2 react3 Monitor by TLC react2->react3 workup1 Dilute with DCM react3->workup1 workup2 Wash with 1M HCl, H₂O, NaHCO₃, Brine workup1->workup2 workup3 Dry (MgSO₄) & Concentrate workup2->workup3 purify Purify by Chromatography or Recrystallization workup3->purify

Caption: Generalized workflow for sulfonamide synthesis and purification.

Product Characterization

The successful synthesis of the target sulfonamides should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Spectroscopy Appearance of signals corresponding to the protons of the amine moiety. For primary amine adducts, a characteristic (often broad) N-H proton signal will be present. The aromatic proton signals of the benzoic acid core will also be visible.
¹³C NMR Spectroscopy Signals corresponding to the unique carbon atoms from both the benzoic acid core and the newly introduced amine fragment will be observed.
Mass Spectrometry (MS) The molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) will confirm the molecular weight of the synthesized compound.
IR Spectroscopy The disappearance of the S-Cl stretch and the appearance of two strong characteristic S=O stretching bands are indicative of sulfonamide formation. These typically appear around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1]

Discussion and Key Considerations

  • Reagent Purity: The reaction is sensitive to water, which can hydrolyze the highly reactive sulfonyl chloride to the corresponding sulfonic acid, leading to lower yields. Ensure all glassware is oven-dried and reagents, particularly the solvent and base, are anhydrous.

  • Amine Nucleophilicity: While this reaction is broadly applicable, the rate can be influenced by the amine's nucleophilicity. Electron-rich alkylamines tend to react faster than electron-deficient anilines. Highly hindered secondary amines may require longer reaction times or slightly elevated temperatures.[7]

  • Temperature Control: The initial reaction between the amine and the sulfonyl chloride can be exothermic. Starting the reaction at 0 °C helps to control the reaction rate, minimize potential side reactions, and ensure safety.

  • Choice of Base: Pyridine and triethylamine are common choices. Pyridine can also serve as a solvent in some cases.[7] The choice of base can sometimes influence the reaction outcome and ease of workup. Triethylammonium hydrochloride is less soluble in DCM than pyridinium hydrochloride, which can be a visual indicator of reaction progress.

  • Safety: this compound is a corrosive substance that causes skin burns and eye damage.[5] The reaction generates HCl, which is also corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The reaction of this compound with primary and secondary amines is a reliable and versatile method for synthesizing a diverse range of sulfonamides. The protocols detailed in this application note provide a robust framework for producing these valuable compounds, which are of significant interest in drug discovery and medicinal chemistry. Careful attention to anhydrous conditions and proper workup procedures will ensure high yields and purity of the final products.

References

Application Notes and Protocols for the Synthesis of Novel Sulfonamides from 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide for the synthesis of novel sulfonamide derivatives, a critical class of compounds in medicinal chemistry, utilizing 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid as the starting material.[1][2] This versatile bifunctional reagent, possessing both a carboxylic acid and a highly reactive sulfonyl chloride group, offers a strategic scaffold for the generation of diverse chemical entities with potential therapeutic applications.[3] We present a detailed, step-by-step protocol for the nucleophilic substitution reaction with primary and secondary amines, discuss critical experimental parameters, and outline methods for purification and characterization of the final products. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of new chemical entities.

Introduction: The Significance of the Sulfonamide Moiety

Sulfonamides represent a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and diuretic properties.[1][2][4] The modular nature of their synthesis, typically involving the reaction of a sulfonyl chloride with an amine, allows for extensive structural diversification to modulate pharmacokinetic and pharmacodynamic properties.[1][5] The starting material, this compound, is a particularly valuable building block due to its distinct substitution pattern, which can influence the physicochemical characteristics of the resulting sulfonamides.[6]

The synthetic strategy detailed herein focuses on the chemoselective reaction at the sulfonyl chloride moiety, which is significantly more electrophilic than the carboxylic acid group.[3] This allows for the selective formation of the sulfonamide bond while preserving the carboxylic acid for potential further derivatization or for its role in target binding.

Reaction Scheme and Mechanism

The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution-type reaction at the sulfur atom. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group to form the stable sulfonamide linkage. A base is typically employed to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[1]

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions reagent1 This compound product N-substituted-4-Chloro-2-fluoro-5-sulfamoylbenzoic acid reagent1->product reagent2 R1R2NH (Amine) reagent2->product hcl HCl base Base (e.g., Pyridine, Triethylamine) base->hcl Neutralizes solvent Solvent (e.g., DCM, THF)

Caption: General reaction for sulfonamide synthesis.

Detailed Experimental Protocol

This protocol provides a standardized method for the synthesis of sulfonamides from this compound. It is crucial to adhere to all safety precautions when handling the reagents.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 1 mmol of amine)
This compound56447-54-2273.061.0 eq (273.06 mg)
Primary or Secondary AmineVariesVaries1.0 eq
Pyridine (or Triethylamine)110-86-179.101.5 - 2.0 eq
Anhydrous Dichloromethane (DCM)75-09-284.935 - 10 mL
1 M Hydrochloric Acid (HCl)7647-01-036.46For workup
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-884.01For workup
Brine (Saturated NaCl Solution)7647-14-558.44For workup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37For drying
Ethyl Acetate141-78-688.11For extraction & chromatography
Hexanes110-54-386.18For chromatography
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add pyridine or triethylamine (1.5 - 2.0 eq) to the stirred solution. The use of a slight excess of base ensures complete neutralization of the HCl byproduct.[1]

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C over a period of 15-20 minutes. Maintaining a low temperature is critical to control the exothermic reaction and minimize side product formation.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1] A suitable eluent system would typically be a mixture of ethyl acetate and hexanes.

  • Workup: Upon completion of the reaction (as indicated by TLC), dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes excess amine and base, while the bicarbonate wash removes any unreacted starting material and the HCl salt of the base.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent pair such as ethanol/water or ethyl acetate/hexanes to yield the pure sulfonamide.[1][7]

G A 1. Dissolve amine in anhydrous DCM B 2. Cool to 0°C and add base A->B C 3. Add this compound solution dropwise B->C D 4. Warm to RT and stir for 6-18h (Monitor by TLC) C->D E 5. Workup: Wash with 1M HCl, NaHCO3, and Brine D->E F 6. Dry organic layer and concentrate E->F G 7. Purify by column chromatography or recrystallization F->G H Pure Sulfonamide Product G->H

Caption: Experimental workflow for sulfonamide synthesis.

Characterization of Synthesized Sulfonamides

The identity and purity of the synthesized sulfonamides should be confirmed using a combination of analytical techniques.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the purity of the final product.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the formation of the sulfonamide bond and the overall structure of the molecule.[9]

  • Mass Spectrometry (MS): Determines the molecular weight of the product, confirming its identity.[9]

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic stretching frequencies of the S=O bonds in the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H bond (if a primary amine was used).[9]

  • Melting Point: A sharp melting point range is indicative of a pure compound.[3]

Safety and Handling Precautions

  • This compound: This compound is corrosive and can cause severe skin burns and eye damage.[6] Handle with extreme care in a well-ventilated fume hood.

  • Amines: Many amines are toxic, flammable, and corrosive.[10][11] Consult the Safety Data Sheet (SDS) for the specific amine being used.

  • Pyridine and Triethylamine: These bases are flammable and have strong, unpleasant odors. They should be handled in a fume hood.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this synthesis.[11][12]

Conclusion

The protocol described in these application notes provides a robust and reliable method for the synthesis of a wide array of novel sulfonamides from the versatile starting material, this compound. By carefully controlling the reaction conditions and employing appropriate purification and characterization techniques, researchers can efficiently generate diverse libraries of sulfonamide-containing compounds for screening in various drug discovery programs. The inherent reactivity of the sulfonyl chloride group, coupled with the vast commercial availability of primary and secondary amines, makes this a powerful synthetic strategy for the development of new therapeutic agents.

References

Application Notes and Protocols: Purification of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust purification techniques for 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid. This compound is a critical building block in the synthesis of various pharmaceutical agents, and its purity is paramount for successful downstream applications. The inherent reactivity of its dual functional groups—the electrophilic chlorosulfonyl moiety and the acidic carboxylic acid—presents unique challenges that demand carefully controlled purification strategies.

The primary challenge in handling this molecule is the high susceptibility of the chlorosulfonyl group to hydrolysis.[1] This reaction, which yields the corresponding sulfonic acid and hydrochloric acid, is often the main source of impurities. Consequently, all purification protocols must prioritize anhydrous conditions and controlled temperatures to preserve the integrity of the molecule.

Safety Advisory: this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2][3] It is also highly reactive with water.[4] All handling and purification procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

Strategic Framework for Purification

The selection of an appropriate purification technique is contingent upon the impurity profile of the crude material, the desired final purity, and the scale of the operation. A logical workflow can guide the scientist toward the most efficient and effective method.

Purification_Strategy Start Crude 4-Chloro-5-(chlorosulfonyl)- 2-fluorobenzoic acid TLC_Check Initial Purity Assessment (TLC, 1H NMR) Start->TLC_Check Recrystallization Recrystallization TLC_Check->Recrystallization High Purity (>90%) Minor Impurities Chromatography Flash Column Chromatography TLC_Check->Chromatography Low Purity / Complex Mixture Isomeric Impurities Aqueous_Workup Controlled Aqueous Work-up (for inorganic salts) TLC_Check->Aqueous_Workup Significant Inorganic Salts Present Final_QC Final Purity & Identity Check (HPLC, NMR, Karl Fischer) Recrystallization->Final_QC Chromatography->Final_QC Aqueous_Workup->Recrystallization Final_QC->Chromatography Fail Product Pure Product (>98%) Final_QC->Product Pass

Caption: Decision workflow for selecting a purification method.

Primary Purification Technique: Recrystallization

For crude material that is already substantially pure (>90%), recrystallization is the most efficient method for achieving high purity. The principle lies in the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.

Causality Behind Solvent Selection

The choice of solvent is the most critical parameter. An ideal solvent must:

  • Be Inert: It must not react with either the chlorosulfonyl or carboxylic acid functional groups. This requirement immediately excludes protic solvents like water, alcohols, and primary/secondary amines.

  • Exhibit High Differential Solubility: The target compound should be sparingly soluble at low temperatures but highly soluble at elevated temperatures.

  • Allow for Good Crystal Formation: The cooling process should yield well-defined crystals, which facilitates filtration and minimizes solvent inclusion.

Aprotic solvents are the standard choice. Often, a binary system involving a "solvent" (in which the compound is soluble) and an "anti-solvent" (in which the compound is insoluble) provides the best results.

Recommended Solvent Systems
Solvent System (v/v)Rationale & Use CaseReference Example
Heptane/Toluene Toluene dissolves the compound upon heating, while heptane acts as an anti-solvent, inducing crystallization upon cooling. Ideal for removing non-polar impurities.General practice for aromatic sulfonyl chlorides.
Dichloromethane/Hexanes Dichloromethane is a good initial solvent, and the addition of hexanes reduces the overall solubility to promote crystal growth.Adapted from similar purifications.[5]
Petroleum Ether A non-polar solvent suitable for recrystallizing sulfonyl chlorides, particularly for removing greasy, non-polar byproducts.[6]Effective for aliphatic sulfonyl chlorides.[6]
Protocol 2.1: Recrystallization from a Toluene/Heptane System
  • Dissolution: In a fume hood, place the crude solid in an oven-dried Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of toluene (e.g., 3 mL per gram of crude material) to start.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more toluene portion-wise until the solid completely dissolves. Note: Avoid prolonged boiling to prevent thermal decomposition.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly towards room temperature. Once cooling begins, slowly add heptane (as an anti-solvent) dropwise with stirring until the solution becomes faintly turbid.

  • Cooling: Allow the flask to stand undisturbed at room temperature for 1-2 hours to allow for slow crystal growth. Subsequently, place the flask in an ice bath (0-4 °C) for at least one hour to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small volume of cold heptane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum at a mild temperature (e.g., 30-40 °C) to remove all residual solvent.

Advanced Purification: Flash Column Chromatography

When dealing with complex mixtures, closely related impurities, or colored byproducts, flash column chromatography is the method of choice. The key to success is maintaining anhydrous conditions throughout the process to prevent degradation of the product on the silica gel, which has a surface rich in hydroxyl groups.

Mechanism and Critical Parameters

Separation occurs based on the compound's polarity and its differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.

  • Stationary Phase: Standard silica gel (300–400 mesh) is commonly used.[7] To minimize hydrolysis, it is advisable to use freshly opened silica or material that has been oven-dried under vacuum.

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar aprotic solvent (e.g., ethyl acetate or dichloromethane) is effective.[5][7] The optimal ratio should be determined beforehand by thin-layer chromatography (TLC), aiming for a retention factor (Rf) of ~0.3 for the target compound.

Protocol 3.1: Anhydrous Flash Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. A common starting point is a 4:1 mixture of Hexanes:Ethyl Acetate. Visualize spots using UV light.

  • Column Packing: Pack the column using the chosen mobile phase (slurry packing). Ensure the silica bed is compact and free of air bubbles. Add a layer of sand on top of the silica.

  • Sample Loading (Dry Loading): Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully loaded onto the top of the prepared column. Dry loading is superior to wet loading as it prevents exposure to potentially wet solvents and improves resolution.

  • Elution: Begin eluting the column with the mobile phase. Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity as the elution progresses.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator. Dry the resulting solid under a high vacuum.

Managing Hydrolysis: The Primary Challenge

The principal impurity encountered during purification is the corresponding sulfonic acid, formed via hydrolysis of the chlorosulfonyl group. Understanding and mitigating this reaction is crucial.

Caption: The hydrolysis pathway of the chlorosulfonyl group.

Mitigation Strategies:

  • Use Anhydrous Solvents: Employ solvents from a purification system or dry them using standard methods (e.g., molecular sieves).

  • Inert Atmosphere: For highly sensitive derivatives, conducting purifications under an inert atmosphere (Nitrogen or Argon) can prevent exposure to atmospheric moisture.

  • Temperature Control: Hydrolysis rates are typically lower at reduced temperatures. When an aqueous work-up is unavoidable, it must be performed in an ice bath.

Purity Validation and Quality Control

Confirming the purity of the final product is a non-negotiable step. A combination of analytical techniques should be employed.

TechniquePurposeExpected Outcome for Pure Sample
Thin-Layer Chromatography (TLC) Quick purity check, monitoring fractions.A single spot with a consistent Rf value.
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment.A single major peak, purity >98%.
¹H, ¹³C, ¹⁹F NMR Spectroscopy Structural confirmation and identification of organic impurities.Spectra consistent with the proposed structure; absence of signals from solvents or byproducts.
Karl Fischer Titration Quantification of residual water content.[8]Water content should be minimal (<0.1%) to ensure stability during storage.

References

Application Notes & Protocols: 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic Acid in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Scaffold for Combinatorial Chemistry

In the landscape of high-throughput screening and drug discovery, solid-phase organic synthesis (SPOS) remains a cornerstone for the rapid generation of diverse chemical libraries. The choice of linker—the molecular entity tethering a synthetic scaffold to the insoluble polymer support—is paramount to the success of any solid-phase strategy. 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid is a uniquely versatile building block that serves as a powerful tool in this domain. Its utility stems from the orthogonal reactivity of its two key functional groups: a highly reactive sulfonyl chloride and a carboxylic acid.

This trifunctional aromatic core, further activated by its halogen substituents, allows for a robust and flexible approach to library synthesis. The sulfonyl chloride provides a strong electrophilic site for covalent attachment to nucleophilic resins (typically amino-functionalized), forming a stable sulfonamide bond. The carboxylic acid, meanwhile, serves as a convenient handle for subsequent diversification, allowing a wide array of chemical transformations to be performed on the solid support. This dual functionality enables complex molecules to be built step-wise before cleavage from the resin, making it an invaluable reagent for generating libraries of sulfonamides and other heterocyclic compounds.[1][2]

Principle of Application: The Orthogonal Linker Strategy

The core utility of this compound in SPOS is its function as a stable, yet cleavable, linker. The workflow is logically divided into three main phases: Immobilization, Diversification, and Cleavage.

  • Immobilization: The sulfonyl chloride group (-SO₂Cl) reacts readily and selectively with primary or secondary amines on a functionalized solid support (e.g., Rink Amide resin, Sieber resin) to form a robust sulfonamide linkage.[3][4] This reaction is typically high-yielding and forms a bond that is stable to a wide range of reaction conditions used in subsequent synthetic steps.

  • Diversification: With the scaffold securely anchored, the carboxylic acid group (-COOH) becomes the point for synthetic elaboration. Standard peptide coupling reagents or other activation methods can be used to append a diverse range of building blocks (R¹) via an amide bond. Further synthetic modifications can be performed on this newly introduced fragment.

  • Cleavage: The final step involves liberating the synthesized molecule from the solid support. The conditions for cleavage depend on the nature of the initial resin used. For acid-sensitive resins like Rink or Sieber amide, treatment with a strong acid such as trifluoroacetic acid (TFA) cleaves the molecule, typically yielding a primary carboxamide at the position of the original carboxylic acid. This strategy, where a piece of the linker remains on the final product, is a hallmark of many solid-phase syntheses.[5] Alternatively, if the goal is to produce a "traceless" product where no remnant of the linker is present, more sophisticated cleavage strategies targeting the sulfonamide bond itself would be required, though this is less common for this specific linker.[6][7]

The overall synthetic workflow can be visualized as follows:

G cluster_loading Phase 1: Immobilization cluster_synthesis Phase 2: Diversification cluster_cleavage Phase 3: Cleavage & Isolation Resin Amino-Functionalized Resin (e.g., Rink Amide) Immobilized Immobilized Scaffold (Sulfonamide Linkage) Resin->Immobilized Base (e.g., DIEA) Solvent (e.g., DCM) Linker 4-Chloro-5-(chlorosulfonyl) -2-fluorobenzoic acid Linker->Immobilized Washing Washing Steps Immobilized->Washing Diversify Diversification Step (Amide Coupling of R¹) ResinBoundProduct Resin-Bound Final Product Diversify->ResinBoundProduct Washing2 Washing Steps ResinBoundProduct->Washing2 Cleavage Acidic Cleavage (e.g., TFA) FinalProduct Final Product in Solution (e.g., Primary Amide) Cleavage->FinalProduct Washing->Diversify R¹-COOH, Coupling Agents Washing2->Cleavage

Caption: General workflow for solid-phase synthesis using the title reagent.

Detailed Experimental Protocols

Safety Precaution: this compound is a sulfonyl chloride. Sulfonyl chlorides are corrosive, lachrymatory, and moisture-sensitive. Always handle this reagent in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.

Protocol 1: Immobilization of the Linker on Rink Amide Resin

This protocol describes the covalent attachment of the linker to a standard amino-functionalized solid support.

Materials:

  • Rink Amide MBHA Resin (Typical loading: 0.5 - 0.8 mmol/g)

  • This compound

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the Rink Amide resin (1.0 g, e.g., 0.6 mmol) in a solid-phase synthesis vessel. Add anhydrous DCM (10 mL) and gently agitate (e.g., on a shaker or with nitrogen bubbling) for 30 minutes to swell the resin beads.

  • Solvent Exchange: Drain the DCM and wash the resin with DMF (2 x 10 mL) followed by anhydrous DCM (3 x 10 mL).

  • Linker Coupling Solution: In a separate flask, dissolve this compound (3.0 eq., 1.8 mmol, 484 mg) in anhydrous DCM (8 mL). Add DIEA (4.0 eq., 2.4 mmol, 418 µL).

  • Immobilization Reaction: Add the linker solution to the swollen resin. Gently agitate the mixture at room temperature for 4-6 hours.

  • Reaction Monitoring: To confirm the completion of the reaction, a small sample of resin can be taken and subjected to a Kaiser test (ninhydrin test). A negative result (colorless or yellow beads) indicates the consumption of free primary amines.[1]

  • Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin thoroughly to remove excess reagents:

    • DCM (3 x 10 mL)

    • DMF (3 x 10 mL)

    • MeOH (2 x 10 mL)

    • DCM (3 x 10 mL)

  • Drying: Dry the resin under high vacuum for at least 2 hours. The resin-bound linker is now ready for the diversification step.

ReagentEquivalents (rel. to resin)Molar Amount (for 0.6 mmol resin)Mass/VolumePurpose
Rink Amide Resin1.00.6 mmol1.0 gSolid Support
Linker3.01.8 mmol484 mgScaffold/Linker
DIEA4.02.4 mmol418 µLNon-nucleophilic base
DCM--~10 mLAnhydrous Solvent
Protocol 2: Diversification via Amide Bond Formation

This protocol details the coupling of a carboxylic acid (R¹-COOH) to the resin-bound linker.

Materials:

  • Linker-functionalized resin from Protocol 1

  • Carboxylic acid of choice (R¹-COOH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • DMF, anhydrous

  • DCM, anhydrous

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the dried, linker-functionalized resin (assuming 0.6 mmol scale) in anhydrous DMF (10 mL) for 30 minutes.

  • Coupling Cocktail Preparation: In a separate flask, dissolve the desired carboxylic acid (R¹-COOH) (4.0 eq., 2.4 mmol) and HOBt (4.0 eq., 2.4 mmol, 367 mg) in anhydrous DMF (5 mL).

  • Activator Addition: Add DIC (4.0 eq., 2.4 mmol, 375 µL) to the coupling cocktail and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the pre-activated coupling cocktail to the resin. Agitate the mixture at room temperature for 4-12 hours.

  • Reaction Monitoring: The reaction can be monitored by taking a small aliquot of the resin, cleaving it, and analyzing the supernatant by LC-MS to check for product formation.

  • Washing: After the reaction is complete, drain the coupling solution and wash the resin extensively:

    • DMF (3 x 10 mL)

    • DCM (3 x 10 mL)

    • MeOH (2 x 10 mL)

    • DCM (3 x 10 mL)

  • Drying: Dry the resin-bound product under high vacuum.

Protocol 3: Cleavage from the Resin and Product Isolation

This protocol describes the final release of the product from the Rink Amide support.

Materials:

  • Dried, resin-bound final product

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)

  • Diethyl ether, cold

  • Methanol (MeOH) or Acetonitrile (ACN)

Procedure:

  • Resin Preparation: Place the dried resin (from the 0.6 mmol scale) in the reaction vessel.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail (10 mL) to the resin. Caution: TFA is highly corrosive. Perform this step in a fume hood. Agitate the slurry at room temperature for 2-3 hours. The TIS is included as a scavenger to trap reactive cations that may be generated during cleavage.

  • Product Filtration: Filter the resin beads and collect the filtrate, which contains the cleaved product, in a round-bottom flask. Wash the resin beads with a small amount of neat TFA (1-2 mL) and combine the filtrates.

  • TFA Removal: Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the bulk of the TFA.

  • Product Precipitation: Add cold diethyl ether (30-40 mL) to the concentrated residue. The desired product should precipitate as a solid.

  • Isolation: Cool the suspension in an ice bath for 15-20 minutes to maximize precipitation. Collect the solid product by vacuum filtration or centrifugation.

  • Washing and Drying: Wash the solid with a small amount of cold diethyl ether and dry under high vacuum.

  • Purification: The crude product can be purified by standard techniques such as reverse-phase HPLC.

Troubleshooting and Key Considerations

  • Incomplete Immobilization: If the Kaiser test remains positive after the immobilization step, the reaction may be incomplete. Potential causes include hydrolyzed sulfonyl chloride or insufficient base. Ensure all reagents and solvents are anhydrous. The reaction can be repeated with a fresh solution of the linker and base.

  • Low Cleavage Yield: Poor yields can result from incomplete diversification steps or steric hindrance around the cleavage site. Ensure coupling reactions go to completion. For very bulky constructs, cleavage time may need to be extended.

  • Side Reactions: The electron-withdrawing nature of the sulfonyl group and halogens can activate the aromatic ring to nucleophilic aromatic substitution (SₙAr). While generally requiring harsh conditions, be mindful of using potent nucleophiles during the diversification phase.

  • Sulfonamide Bond Cleavage: The sulfonamide bond is generally robust. However, some very harsh reductive or strongly acidic/basic conditions not typical for standard SPOS may lead to its cleavage.[8][9][10][11]

Conclusion

This compound is a powerful and versatile reagent for solid-phase organic synthesis. Its orthogonal functional groups allow for the secure anchoring to a solid support followed by systematic chemical diversification. The protocols outlined here provide a robust framework for its application in the synthesis of sulfonamide-containing compound libraries, which are of significant interest in medicinal chemistry and drug discovery.[1] Careful attention to anhydrous conditions and thorough washing steps are critical for achieving high yields and purities.

References

Application Note: Facile Derivatization of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic Acid for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the derivatization of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid, a highly versatile bifunctional scaffold for constructing diverse chemical libraries aimed at biological screening. We detail the strategic considerations behind experimental design, focusing on the chemoselective modification of its two key reactive sites: the sulfonyl chloride and the carboxylic acid. This document furnishes researchers, scientists, and drug development professionals with detailed, field-tested protocols for synthesizing sulfonamide and ester/amide libraries, complete with workflow diagrams and characterization guidelines. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods for high-throughput synthesis and drug discovery campaigns.

Introduction: A Scaffold of Opportunity

This compound is a valuable starting material in medicinal chemistry. Its structure is closely related to the core of potent loop diuretics like furosemide, which act by inhibiting the sodium-potassium-chloride cotransporter in the kidney's loop of Henle[1][2]. The bifunctional nature of this molecule, possessing both a highly reactive sulfonyl chloride and a modifiable carboxylic acid, makes it an ideal scaffold for generating large libraries of compounds for biological screening.

The strategic derivatization of this scaffold allows for the exploration of vast chemical space around a privileged core. The sulfonyl chloride group readily reacts with nucleophiles like primary and secondary amines to form stable sulfonamides, a functional group present in a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, and diuretic drugs[3]. Concurrently, the carboxylic acid can be converted into esters, amides, or other functionalities, providing a second vector for diversity. This dual reactivity enables the creation of libraries with significant structural and physicochemical variation from a single, accessible starting material.

Physicochemical Properties & Strategic Considerations

Before embarking on synthesis, it is crucial to understand the properties of the starting material and the relative reactivity of its functional groups.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 56447-54-2[4]
Molecular Formula C₇H₃Cl₂FO₄S[4]
Molecular Weight 273.06 g/mol [4]
Appearance White to off-white solid[5]
Solubility Soluble in organic solvents like DMSO and Methanol[5]
Chemoselectivity: The Key to Controlled Derivatization

The cornerstone of a successful derivatization strategy lies in exploiting the differential reactivity of the sulfonyl chloride and carboxylic acid groups.

  • Sulfonyl Chloride (-SO₂Cl): This is the more reactive of the two functional groups. The sulfur atom is highly electrophilic, making it susceptible to rapid nucleophilic attack by amines and alcohols. This reaction is typically fast and can be performed under mild conditions, often at room temperature or below[3][6].

  • Carboxylic Acid (-COOH): This group is less electrophilic. Its derivatization, for instance into an ester or amide, generally requires activation. This can be achieved by converting it to a more reactive species like an acyl chloride (e.g., using thionyl chloride) or by using coupling agents (e.g., HATU, DCC)[7][8].

This reactivity difference allows for a sequential derivatization strategy . One can first selectively react the sulfonyl chloride with a library of amines, purify the resulting sulfonamides, and then subject this new library to a second derivatization step at the carboxylic acid site.

Protocol I: Parallel Synthesis of a Sulfonamide Library

This protocol describes the reaction of the sulfonyl chloride moiety with a diverse set of primary and secondary amines in a parallel format, suitable for generating a library for initial biological screening.

Principle

The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. A non-nucleophilic base is added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion[3].

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & QC A Dispense Amine Library (in DMSO) into 96-well plate C Add Scaffold Stock to 96-well plate A->C B Prepare Scaffold Stock: 4-Chloro-5-(chlorosulfonyl) -2-fluorobenzoic acid + Triethylamine in THF B->C D Incubate at RT (4-12 hours) C->D E Quench with water, acidify with HCl D->E F Extract with Ethyl Acetate E->F G Evaporate solvent F->G H QC via LC-MS (Purity & Identity Check) G->H

Caption: Workflow for parallel sulfonamide library synthesis.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • This compound

  • Library of diverse primary and secondary amines

  • Triethylamine (TEA) or Pyridine (Base)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (Solvent)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 96-well reaction blocks and standard laboratory glassware

Procedure:

  • Amine Plate Preparation: In a 96-well deep-well plate, dispense 0.1 mmol of each unique amine from your library into separate wells. If the amines are solids, they can be pre-dissolved in a suitable solvent like DMSO or THF.

  • Scaffold Solution Preparation: In a separate flask, dissolve this compound (1.0 eq, 0.1 mmol per reaction) and triethylamine (1.2 eq, 0.12 mmol per reaction) in anhydrous THF. Rationale: Using a slight excess of the base ensures complete neutralization of the HCl generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product.

  • Reaction Initiation: Add the scaffold solution to each well of the amine plate. Seal the plate and place it on a shaker at room temperature.

  • Reaction Monitoring: Allow the reaction to proceed for 4-12 hours. The progress can be monitored by taking a small aliquot from a representative well and analyzing it by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Quench the reaction by adding deionized water to each well.

    • Acidify the mixture by adding 1M HCl until the pH is ~2. This protonates the excess amine and the carboxylate, making them water-soluble.

    • Extract the product from each well using ethyl acetate.

    • Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄.

  • Isolation and Characterization:

    • Filter off the drying agent.

    • Evaporate the solvent under reduced pressure to yield the crude sulfonamide derivatives.

    • Characterize the products using LC-MS to confirm identity (mass) and purity. For key compounds, further purification by chromatography and structural confirmation by NMR is recommended.

Protocol II: Derivatization of the Carboxylic Acid Group

This protocol outlines the esterification of the carboxylic acid, which can be performed on the initial scaffold or on the sulfonamide library created in Protocol I.

Principle

The carboxylic acid is converted to a methyl ester via a Fischer-Speier esterification. This reaction uses an excess of an alcohol (methanol) as both a reactant and a solvent, with a strong acid catalyst (sulfuric acid) to drive the reaction towards the ester product[7]. Alternatively, for more sensitive substrates or different esters, conversion to an acyl chloride followed by reaction with an alcohol is effective[8].

Experimental Workflow: Fischer Esterification

G A Dissolve Starting Material (e.g., Sulfonamide Derivative) in excess Methanol B Slowly add catalytic conc. H₂SO₄ A->B C Reflux mixture (4-8 hours) B->C D Monitor by TLC/LC-MS C->D E Cool to RT D->E F Neutralize with sat. NaHCO₃ E->F G Extract with Ethyl Acetate F->G H Dry, filter, and evaporate solvent G->H I Purify via Chromatography (if necessary) H->I

Caption: Workflow for Fischer-Speier esterification.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • Carboxylic acid starting material (e.g., a product from Protocol I)

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid starting material (1.0 eq) in an excess of anhydrous methanol (this serves as both reactant and solvent). Rationale: Using a large excess of the alcohol shifts the reaction equilibrium towards the formation of the ester, maximizing the yield.[7]

  • Catalyst Addition: While stirring the mixture in an ice bath, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Caution: This addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (~65°C for methanol) for 4-8 hours.

  • Reaction Monitoring: Track the disappearance of the starting material using TLC or LC-MS.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Slowly and carefully add saturated NaHCO₃ solution to neutralize the sulfuric acid catalyst until effervescence ceases.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation and Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure ester.

Conclusion

This compound is a powerful and economically viable scaffold for the rapid generation of diverse chemical libraries. By leveraging the chemoselective reactivity of its sulfonyl chloride and carboxylic acid functionalities, researchers can employ robust, parallel synthesis techniques to produce large numbers of distinct molecules. The protocols detailed herein provide a validated starting point for creating sulfonamide and ester/amide libraries, enabling the exploration of new chemical space and accelerating the identification of novel hits in biological screening campaigns.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Reactions with 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its use in organic synthesis.[1][2][3]

Introduction to this compound

This compound is a trifunctional building block featuring a carboxylic acid, a sulfonyl chloride, and a halogenated aromatic ring. This unique combination of reactive sites makes it a valuable intermediate in the synthesis of a wide range of compounds, particularly in the development of pharmaceuticals and other biologically active molecules.[1][2] However, the inherent reactivity of the sulfonyl chloride and the presence of other functional groups can lead to specific challenges in reaction outcomes. This guide will help you diagnose and resolve these issues.

Troubleshooting Guide: Common Reaction Failures

This section addresses specific problems you might encounter when using this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Sulfonamide

You've reacted this compound with an amine to form a sulfonamide, but the yield is disappointingly low, or you've recovered only starting material.

Potential Causes & Solutions

  • Cause: Hydrolysis of the Sulfonyl Chloride. Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of moisture.[4][5][6][7][8] The carboxylic acid moiety in the starting material can also contribute to a locally acidic environment, which can catalyze hydrolysis.

    • Solution:

      • Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and ensure your amine reactant is dry.

      • Non-Aqueous Workup: If possible, opt for a non-aqueous workup to isolate your product. If an aqueous workup is unavoidable, perform it quickly at low temperatures (e.g., using ice-cold water or brine).[6]

      • Reaction Temperature: Lowering the reaction temperature can sometimes suppress the rate of hydrolysis relative to the desired sulfonamide formation.

  • Cause: Poor Nucleophilicity of the Amine. Sterically hindered or electron-deficient amines may react slowly with the sulfonyl chloride, allowing side reactions like hydrolysis to dominate.[9]

    • Solution:

      • Extended Reaction Time/Increased Temperature: For less reactive amines, longer reaction times or a moderate increase in temperature may be necessary. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

      • Use of a More Effective Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HCl byproduct of the reaction.[10] For weakly nucleophilic amines, a stronger base might be required, but care must be taken to avoid promoting side reactions. Pyridine can also be used as a base.[10][11]

  • Cause: Competing Reaction at the Carboxylic Acid Site. While less likely under standard sulfonamide formation conditions, the amine could potentially react with the carboxylic acid to form an amide, especially at elevated temperatures.

    • Solution:

      • Protecting Group Strategy: If amide formation is a significant issue, consider protecting the carboxylic acid as an ester before reacting with the amine. The ester can be hydrolyzed in a subsequent step.

      • Control of Stoichiometry and Addition Order: Use a slight excess of the amine to favor sulfonamide formation. Adding the sulfonyl chloride solution dropwise to the amine and base mixture can help maintain a low concentration of the sulfonyl chloride, minimizing side reactions.[12]

Problem 2: Formation of an Insoluble Precipitate During the Reaction

An unexpected solid crashes out of your reaction mixture, complicating stirring and workup.

Potential Causes & Solutions

  • Cause: Salt Formation. The HCl generated during the reaction can react with the amine nucleophile or the basic solvent (like pyridine) to form a hydrochloride salt, which may have limited solubility in the reaction solvent.[11]

    • Solution:

      • Choice of Base and Solvent: Ensure you are using a suitable non-nucleophilic base to neutralize the HCl as it is formed. The choice of solvent is also critical; a solvent that can dissolve the amine, the sulfonyl chloride, and the resulting hydrochloride salt is ideal.

      • Monitor and Adjust: If a precipitate forms, it may be necessary to add more solvent or a co-solvent to improve solubility.

  • Cause: Low Solubility of the Product. The resulting sulfonamide may be less soluble in the reaction solvent than the starting materials.

    • Solution:

      • Solvent Screening: Prior to running the reaction on a larger scale, perform small-scale solubility tests of the expected product in various solvents.

      • Reaction at Elevated Temperature: Running the reaction at a higher temperature might keep the product in solution. However, this must be balanced against the risk of side reactions and decomposition.

Problem 3: Difficulty in Purifying the Final Product

Your crude product shows multiple spots on TLC, and purification by chromatography or recrystallization is proving challenging.

Potential Causes & Solutions

  • Cause: Presence of Unreacted Starting Material and Hydrolyzed Byproduct. Incomplete reaction or hydrolysis will lead to a mixture of the desired product, the starting sulfonyl chloride, and the corresponding sulfonic acid.

    • Solution:

      • Aqueous Wash: The sulfonic acid byproduct is often water-soluble, especially after neutralization with a mild base. An aqueous wash of the organic layer during workup can help remove this impurity.

      • Chromatography: A carefully chosen solvent system for column chromatography should be able to separate the more polar sulfonic acid from the less polar sulfonamide product.

  • Cause: Formation of Di-sulfonamide. If a primary amine is used, it is possible for two molecules of the sulfonyl chloride to react with the amine, forming a di-sulfonamide.[12]

    • Solution:

      • Control Stoichiometry: Use a slight excess of the primary amine to favor the formation of the mono-sulfonamide.

      • Slow Addition: Add the sulfonyl chloride to the amine solution slowly to avoid localized high concentrations of the sulfonyl chloride.[12]

  • Cause: Complex Mixture of Side Products. The combination of reactive functional groups can lead to a variety of unexpected products.

    • Solution:

      • Thorough Characterization: Before attempting large-scale purification, use analytical techniques like LC-MS and NMR to identify the major components of the crude mixture.[13] This will inform the best purification strategy.

      • Alternative Purification Methods: If standard methods fail, consider techniques like preparative HPLC or crystallization from a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: It should be stored in a tightly sealed container in a cool, dry place, away from moisture. Storage under an inert atmosphere is recommended to prolong its shelf life.

Q2: What solvents are compatible with this compound?

A2: Aprotic solvents such as dichloromethane (DCM), chloroform, acetonitrile, and tetrahydrofuran (THF) are generally suitable for reactions. Protic solvents like alcohols should be avoided as they can react with the sulfonyl chloride. For NMR analysis, deuterated aprotic solvents like CDCl₃, acetone-d₆, or DMSO-d₆ are recommended.[13]

Q3: Can the carboxylic acid group be selectively reacted in the presence of the sulfonyl chloride?

A3: Yes, under certain conditions. For example, esterification of the carboxylic acid can often be achieved using an alcohol under acidic catalysis at temperatures where the sulfonyl chloride remains largely unreacted. However, careful optimization of reaction conditions is necessary.

Q4: What are the primary safety precautions when handling this compound?

A4: this compound is corrosive and a lachrymator.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Avoid inhalation of dust and contact with skin and eyes.[2]

Q5: How can I monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the disappearance of the starting material and the appearance of the product. Staining with potassium permanganate can often help visualize the spots. For more quantitative analysis, techniques like HPLC or GC-MS can be employed.[13][14]

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol provides a general starting point for the synthesis of sulfonamides from this compound. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific amines.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Reaction: Cool the amine solution to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.

  • Addition: Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with the reaction solvent. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[15]

Data Presentation

ParameterRecommended ConditionRationale
Solvent Anhydrous aprotic (DCM, THF, ACN)Prevents hydrolysis of the sulfonyl chloride.[4][5][6][7][8]
Base Non-nucleophilic (TEA, DIPEA, Pyridine)Scavenges HCl byproduct without competing with the amine nucleophile.[10][11]
Temperature 0 °C to room temperatureBalances reaction rate with minimizing side reactions like hydrolysis.
Workup Rapid aqueous wash at low temperatureMinimizes product hydrolysis during purification.[6]

Visualizations

Troubleshooting Workflow for Low Sulfonamide Yield

Troubleshooting_Low_Yield start Low or No Yield of Sulfonamide check_hydrolysis Check for Hydrolysis: - Anhydrous conditions? - Aqueous workup? start->check_hydrolysis check_reactivity Assess Amine Reactivity: - Sterically hindered? - Electron deficient? start->check_reactivity check_side_reactions Investigate Side Reactions: - Amide formation? - Other byproducts? start->check_side_reactions solution_hydrolysis Implement Strict Anhydrous Techniques: - Oven-dried glassware - Anhydrous solvents - Non-aqueous workup check_hydrolysis->solution_hydrolysis Yes solution_reactivity Modify Reaction Conditions: - Increase reaction time/temp - Use a more effective base check_reactivity->solution_reactivity Yes solution_side_reactions Optimize Reaction Strategy: - Protect carboxylic acid - Control stoichiometry/addition check_side_reactions->solution_side_reactions Yes

Caption: Decision tree for troubleshooting low sulfonamide yield.

General Reaction Scheme

Reaction_Scheme reagent 4-Chloro-5-(chlorosulfonyl)- 2-fluorobenzoic acid product Desired Sulfonamide reagent->product + Amine (R-NH2) + Base amine R-NH2 amine->product byproduct HCl

Caption: General reaction for sulfonamide formation.

References

Technical Support Center: Optimizing Nucleophilic Substitution on 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights, troubleshooting advice, and optimized protocols for the selective functionalization of this versatile building block. As a Senior Application Scientist, my goal is to explain not just the how, but the fundamental why behind these experimental strategies.

Understanding the Substrate: A Tale of Two Reactive Sites

This compound (CAS: 56447-54-2) is a highly functionalized aromatic compound.[1][2][3] Its utility stems from the presence of two distinct electrophilic sites available for nucleophilic attack: the sulfonyl chloride (-SO₂Cl) group and the aromatic carbon bearing the chloro substituent.

The key to successful synthesis lies in understanding and controlling the chemoselectivity of your nucleophile for these two positions.

  • The Sulfonyl Chloride (-SO₂Cl): This is a highly reactive acyl-type group. Nucleophilic attack occurs at the sulfur atom, typically leading to the displacement of the chloride ion. This pathway is generally very fast and can often proceed under mild conditions.[4]

  • The Aromatic Chloride (Ar-Cl): This site is activated towards Nucleophilic Aromatic Substitution (SₙAr). The reaction is facilitated by the strong electron-withdrawing effects of the adjacent sulfonyl group and the carboxylic acid, which stabilize the negatively charged intermediate (Meisenheimer complex).[5][6] The fluorine atom further activates the ring. SₙAr reactions typically require more forcing conditions (heat, strong base) than substitution at the sulfonyl chloride.

Caption: Key reactive sites on the this compound molecule.

Frequently Asked Questions (FAQs) & General Considerations

This section addresses common strategic questions before you begin your experiment.

Q1: Which site is inherently more reactive?

A1: The sulfonyl chloride is significantly more electrophilic and will typically react much faster than the aromatic chloride. For most common nucleophiles (e.g., primary/secondary amines, alcohols), the reaction will selectively occur at the -SO₂Cl group at low temperatures (0 °C to room temperature) without the need for a strong base.

Q2: How can I favor the SₙAr reaction at the aromatic chloride?

A2: To achieve substitution at the aromatic ring, you generally need to overcome the higher activation energy of the SₙAr pathway. This is typically done by:

  • Increasing Temperature: SₙAr reactions often require heating, sometimes to temperatures exceeding 100 °C.

  • Using a Strong Base: A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often required. The base deprotonates the nucleophile, increasing its nucleophilicity.[7]

  • Choosing a Dipolar Aprotic Solvent: Solvents like DMF, DMSO, or NMP are ideal for SₙAr reactions. They effectively solvate cations but leave the nucleophilic anion relatively "bare" and more reactive.[8][9]

Q3: What if I want to react at the aromatic chloride first, leaving the sulfonyl chloride intact?

A3: This is a significant synthetic challenge due to the reactivity difference. A common strategy involves a "protect-react-deprotect" sequence. You would first react the sulfonyl chloride with a nucleophile that can be later cleaved (e.g., ammonia to form the primary sulfonamide), perform the SₙAr reaction, and then potentially modify the sulfonamide if needed. Direct selective SₙAr is often not feasible without derivatization.

Q4: What is the role of the base and which one should I choose?

A4: The base plays several critical roles:

  • Nucleophile Activation: For nucleophiles like phenols or some amines, the base deprotonates them to generate a more potent anionic nucleophile.

  • Acid Scavenging: Reactions at the sulfonyl chloride generate HCl, while SₙAr reactions can also be promoted by base. A scavenger prevents the buildup of acid which can protonate and deactivate your nucleophile.

  • For Sulfonamide Synthesis: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl produced.[10]

  • For SₙAr Reactions: An inorganic base like K₂CO₃ or Cs₂CO₃ is preferred. They have limited solubility in organic solvents, which can help control reactivity, and are effective at promoting the reaction at higher temperatures.[7]

Troubleshooting Guide: From Failed Reactions to Impure Products

This section is structured to help you diagnose and solve specific experimental issues.

Issue 1: Low or No Product Yield

Q: My reaction isn't working. I'm seeing only starting material on my TLC/LC-MS. What are the likely causes?

A: This is a common issue that can usually be solved by systematically investigating a few key parameters.

G Start Problem: Low/No Yield Check1 Is the Nucleophile Reactive Enough? Start->Check1 Check2 Are the Reaction Conditions Appropriate? Start->Check2 Check3 Is the Starting Material Degraded? Start->Check3 Sol1 Solution: - Use a stronger nucleophile. - Add a base (e.g., K₂CO₃) to deprotonate the nucleophile. Check1->Sol1 Sol2 Solution: - For SₙAr, increase temperature. - Switch to a polar aprotic solvent (DMF, DMSO). - Ensure base is present and appropriate. Check2->Sol2 Sol3 Solution: - Use anhydrous solvents/reagents. - Check starting material purity by NMR/LC-MS. - Store sulfonyl chloride under inert gas. Check3->Sol3

References

strategies to improve yield and purity in 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you optimize your reaction outcomes.

Reaction Overview

The primary route for synthesizing this compound involves the electrophilic aromatic substitution of 2-Fluoro-4-chlorobenzoic acid using chlorosulfonic acid.[1][2] The reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. The position of substitution is directed by the existing activating and deactivating groups on the benzene ring. The carboxylic acid and chloro groups are deactivating, while the fluoro group is a weak deactivator but ortho-, para-directing.

The overall workflow involves careful reaction setup, controlled execution, a precise quenching and isolation procedure, and final purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents Prepare Reagents (2-Fluoro-4-chlorobenzoic acid, Chlorosulfonic Acid) setup_apparatus Set up Dry Apparatus (Round-bottom flask, dropping funnel, stirrer, ice bath) prep_reagents->setup_apparatus Ensure anhydrous conditions charge_flask Charge Flask with 2-Fluoro-4-chlorobenzoic acid add_csa Slowly Add Chlorosulfonic Acid (Maintain T < 10°C) charge_flask->add_csa react Stir at Controlled Temp (e.g., 25-30°C for 2-4h) add_csa->react monitor Monitor Progress (TLC/HPLC) react->monitor quench Quench Reaction (Pour onto crushed ice) monitor->quench precipitate Precipitate Product quench->precipitate filter_wash Filter and Wash (Cold Water) precipitate->filter_wash dry Dry Crude Product (Vacuum oven) filter_wash->dry recrystallize Recrystallize from Suitable Solvent dry->recrystallize isolate_pure Isolate Pure Product (Filter, Wash, Dry) recrystallize->isolate_pure characterize Characterize (MP, NMR, etc.) isolate_pure->characterize

Caption: Overall Synthesis Workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Q: My final yield is significantly lower than expected. What are the common causes?

A: Low yield can stem from several factors, ranging from incomplete reactions to product degradation. Here are the primary culprits and how to address them:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Cause: Insufficient reaction time or temperature. The molar ratio of chlorosulfonic acid might also be too low.[3]

    • Solution: Ensure the reaction is stirred for the recommended duration (e.g., 2-6 hours) and the temperature is maintained within the optimal range (e.g., 130-150°C, though some procedures use lower temperatures).[1][3] Use a sufficient excess of chlorosulfonic acid (e.g., 4-10 molar equivalents).[1][3] Monitor the reaction progress using TLC or HPLC to confirm the disappearance of the starting material.

  • Product Degradation during Work-up: The chlorosulfonyl group is highly susceptible to hydrolysis.

    • Cause: Premature or excessive contact with water at elevated temperatures during the quenching step.

    • Solution: Quench the reaction mixture by pouring it slowly onto a large excess of crushed ice, ensuring the temperature of the quench mixture remains at or near 0°C.[4] This facilitates rapid precipitation of the product while minimizing the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.

  • Mechanical Losses: Physical loss of product during transfer and isolation.

    • Cause: Inefficient filtration or multiple transfer steps. The product may adhere to glassware.

    • Solution: Use a Büchner funnel for efficient filtration. Wash the reaction flask with a small amount of the filtrate or cold water to recover any residual product. Ensure the solid is thoroughly washed on the filter to remove soluble impurities.[5]

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Identified incomplete_rxn Incomplete Reaction start->incomplete_rxn degradation Product Degradation start->degradation loss Mechanical Loss start->loss sol_rxn Increase Reaction Time/Temp Adjust Reagent Ratio Monitor via TLC/HPLC incomplete_rxn->sol_rxn sol_degradation Quench Slowly on Ice Maintain Low Temperature During Work-up degradation->sol_degradation sol_loss Optimize Filtration Wash Glassware Minimize Transfers loss->sol_loss

Caption: Troubleshooting Logic for Low Yield.

Q: My final product is impure. What are the likely contaminants and how can I remove them?

A: Purity issues are common. The main impurities are typically unreacted starting material, isomeric byproducts, or the hydrolyzed product.

  • Unreacted Starting Material (2-Fluoro-4-chlorobenzoic acid):

    • Identification: Can be detected by TLC or HPLC, appearing as a separate spot/peak.

    • Removal: Most of the unreacted starting material can be removed during recrystallization. Since the polarity of the starting material is different from the product, a carefully chosen solvent system (e.g., an alcohol-water mixture) should allow for effective separation.[1]

  • Isomeric Byproducts:

    • Cause: Chlorosulfonation can sometimes occur at other positions on the aromatic ring, though the directing effects of the substituents make the desired isomer the major product.

    • Removal: Isomers can be very difficult to separate due to similar physical properties. Fractional recrystallization may be effective but can be tedious and lead to yield loss. If isomeric purity is critical, chromatographic purification might be necessary, though it is less ideal for large-scale work.

  • Hydrolyzed Product (4-Chloro-2-fluoro-5-sulfobenzoic acid):

    • Cause: Exposure of the sulfonyl chloride group to moisture.[6]

    • Identification: The sulfonic acid is much more polar and water-soluble than the sulfonyl chloride.

    • Removal: The sulfonic acid impurity can often be removed by thoroughly washing the crude product with cold water after filtration. The desired product is largely insoluble in cold water, while the sulfonic acid has higher solubility.

Q: The reaction is highly exothermic and difficult to control. How can I manage this?

A: The reaction between an aromatic compound and chlorosulfonic acid is indeed highly exothermic and generates HCl gas. Proper control is critical for both safety and product quality.

  • Slow Addition: Add the chlorosulfonic acid to the 2-Fluoro-4-chlorobenzoic acid dropwise using an addition funnel. Never add the solid to the acid, as this can lead to an uncontrollable exotherm.

  • Effective Cooling: Conduct the initial addition in an ice-salt bath to maintain a low internal temperature (e.g., 0-10°C).

  • Vigorous Stirring: Ensure efficient stirring throughout the addition to dissipate heat evenly and prevent localized hot spots.

  • Proper Ventilation: The reaction releases HCl gas. It must be performed in a well-ventilated fume hood.

Q: During the work-up, my product precipitates as an oil or a sticky solid. What should I do?

A: Oiling out during precipitation is a common problem, often caused by the precipitation occurring too rapidly or from a supersaturated solution.

  • Control Quench Rate: Pour the reaction mixture onto the ice slowly and with vigorous stirring. This ensures rapid cooling and promotes the formation of a fine, crystalline solid.

  • Sufficient Ice: Use a large excess of crushed ice (e.g., 5-10 times the weight of the reaction mixture) to absorb the heat of quenching effectively.

  • "Seeding": If the product still oils out, try scratching the inside of the flask with a glass rod to induce crystallization. Adding a small "seed" crystal of a previously successful batch can also initiate proper crystallization.

  • Solvent Trituration: If a persistent oil forms, you can sometimes induce solidification by decanting the aqueous layer and triturating (stirring/grinding) the oil with a small amount of a non-solvent like cold water or hexane.

Frequently Asked Questions (FAQs)

Q: What is the optimal molar ratio of chlorosulfonic acid to 2-Fluoro-4-chlorobenzoic acid?

A: A molar excess of chlorosulfonic acid is required, as it serves as both the reagent and the solvent. Ratios typically range from 4 to 10 molar equivalents of chlorosulfonic acid per equivalent of the benzoic acid substrate.[1][3] Using a larger excess can help drive the reaction to completion but may complicate the work-up.

Q: What is the role of a catalyst in this reaction, and is it necessary?

A: For some chlorination and chlorosulfonation reactions, catalysts like iodine or iron(III) chloride are used to enhance the electrophilicity of the attacking species.[4] However, for the chlorosulfonation of many activated or moderately deactivated rings with a strong reagent like chlorosulfonic acid, a catalyst may not be strictly necessary. The reaction often proceeds well without one.

Q: How can I monitor the reaction's progress?

A: The most common methods are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC: A simple and quick method. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should show the starting material spot disappearing and a new, typically more polar, product spot appearing.

  • HPLC: Provides more quantitative information on the conversion of starting material to product.

Q: What are the critical safety precautions when working with chlorosulfonic acid?

A: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic HCl gas.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.

  • Handling: Measure and transfer chlorosulfonic acid only in a certified chemical fume hood. Ensure all glassware is scrupulously dry.

  • Spills: Have a spill kit ready. Neutralize small spills with a dry agent like sodium bicarbonate (never use water).

Q: How should I properly store the final product, this compound?

A: The product contains a moisture-sensitive sulfonyl chloride group. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to prevent hydrolysis.[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-Fluoro-4-chlorobenzoic acid (1 eq.)

  • Chlorosulfonic acid (5 eq.)

  • Crushed ice

  • Deionized water

Procedure:

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to an outlet bubbler (to vent HCl gas safely). Ensure all glassware is oven-dried.

  • Place the flask in an ice-salt bath.

  • Charge the flask with 2-Fluoro-4-chlorobenzoic acid (e.g., 10.0 g).

  • Slowly add chlorosulfonic acid (e.g., 33 mL, 5 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours (or as determined by reaction monitoring).

  • Prepare a 1 L beaker containing 500 g of crushed ice.

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. A white solid should precipitate.

  • Continue stirring for 30 minutes until all the ice has melted.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.

  • Dry the crude product in a vacuum oven at 40-50°C to a constant weight.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol or Isopropanol

  • Deionized water

Procedure:

  • Place the crude product in an appropriately sized Erlenmeyer flask.

  • Add the minimum amount of hot alcohol (e.g., ethanol) required to dissolve the solid completely.[1]

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.

  • Slowly add hot deionized water to the hot alcoholic solution until the solution becomes slightly turbid (cloudy).

  • Add a few more drops of hot alcohol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Crystals should form.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold alcohol/water mixture.

  • Dry the pure product under vacuum. The expected melting point is around 145-148°C.[7]

Data Summary

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Starting Material 2-Fluoro-4-chlorobenzoic acid[2]Commercially available precursor.
Reagent Chlorosulfonic AcidServes as both reagent and solvent.
Molar Ratio 1 : 4-10 (Substrate : Acid)[1][3]Excess drives the reaction to completion.
Addition Temp. 0 - 10°CControls initial exotherm.
Reaction Temp. 25 - 150°C (method dependent)[1][3]Balances reaction rate and side reactions.
Reaction Time 1 - 6 hours[1][3]Sufficient time for high conversion.
Quenching Pour onto crushed ice[4]Rapidly precipitates product, minimizes hydrolysis.
Table 2: Troubleshooting Summary
IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionIncrease reaction time/temp; check reagent ratio.
Product hydrolysisQuench slowly at low temperature.
Impure Product Unreacted starting materialPurify by recrystallization.
Hydrolyzed byproductWash crude solid thoroughly with cold water.
Reaction Control Highly exothermicUse slow addition, an ice bath, and vigorous stirring.
Oily Product Rapid precipitationEnsure slow quench with efficient stirring; try seeding.

References

hydrolytic stability of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic Acid

A Guide for Researchers on Navigating Hydrolytic Stability in Aqueous Media

Welcome to the dedicated support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this reactive intermediate in their work. The inherent reactivity of the sulfonyl chloride functional group, while essential for synthesis, presents significant challenges related to hydrolytic stability in aqueous environments. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure the success and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) on Hydrolytic Stability

This section addresses fundamental questions regarding the behavior of this compound in aqueous media.

Q1: What is the primary degradation pathway for this compound in water?

The primary and most rapid degradation pathway in an aqueous environment is the hydrolysis of the sulfonyl chloride (-SO₂Cl) moiety. This reaction involves a nucleophilic attack by water on the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of the corresponding sulfonic acid, 4-Chloro-2-fluoro-5-(sulfo)benzoic acid, and hydrochloric acid (HCl)[1].

The reaction is generally considered to follow an SN2-like mechanism at the sulfur atom[2]. The presence of strong electron-withdrawing groups on the aromatic ring (in this case, two halogens and a carboxylic acid) influences the electrophilicity of the sulfur atom, affecting the reaction rate.

Hydrolysis cluster_legend Legend Reactant 4-Chloro-5-(chlorosulfonyl)- 2-fluorobenzoic acid Product 4-Chloro-2-fluoro- 5-(sulfo)benzoic acid + HCl Reactant->Product Hydrolysis H2O H₂O (Water) H2O:e->Reactant:w A Reactant/Product B Reagent LowYield Start Low Reaction Yield Observed CheckStock 1. Verify Stock Solution Integrity Start->CheckStock CheckPurity Is stock solution fresh? Was it prepared with anhydrous solvent? CheckStock->CheckPurity PrepareNewStock Prepare fresh stock solution using anhydrous solvent under inert atmosphere. CheckPurity->PrepareNewStock No CheckProcedure 2. Review Experimental Procedure CheckPurity->CheckProcedure Yes PrepareNewStock->CheckProcedure AdditionTiming Is the compound added last to the aqueous buffer? Is the reaction run at the lowest practical temperature? CheckProcedure->AdditionTiming ModifyProcedure Optimize protocol: - Add compound just before initiating reaction. - Pre-cool buffer if possible. AdditionTiming->ModifyProcedure No ReRun Re-run Experiment AdditionTiming->ReRun Yes ModifyProcedure->ReRun

References

Validation & Comparative

A Comparative Guide to Key Sulfonamide Intermediates: 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid vs. 2,4-dichloro-5-chlorosulfonylbenzoic acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of complex active pharmaceutical ingredients (APIs), the selection of starting materials and key intermediates is a critical decision that dictates reaction efficiency, yield, and overall process viability. Among the versatile building blocks available to medicinal chemists, halogenated and sulfonylated benzoic acids are of paramount importance, particularly in the construction of sulfonamide-based drugs. This guide provides an in-depth technical comparison of two such pivotal intermediates: 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid and 2,4-dichloro-5-chlorosulfonylbenzoic acid .

Our focus will be on their distinct reactivity profiles and their application in the synthesis of potent loop diuretics, a class of drugs fundamental to managing fluid overload in conditions like heart failure and cirrhosis.[1][2] Through a detailed analysis of their structural differences, we will elucidate the mechanistic rationale behind their synthetic utility and provide field-proven insights to guide researchers in their selection.

Structural and Physicochemical Overview

At first glance, the two molecules appear structurally similar, both featuring a benzoic acid core with a chloro and a chlorosulfonyl substituent at the 4- and 5-positions, respectively. The critical distinction lies at the 2-position: a fluorine atom in the case of this compound and a chlorine atom in 2,4-dichloro-5-chlorosulfonylbenzoic acid. This seemingly minor difference has profound implications for the molecule's electronic properties and reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Table 1: Physicochemical Properties Comparison

PropertyThis compound2,4-dichloro-5-chlorosulfonylbenzoic acid
Structure Structure of this compoundStructure of 2,4-dichloro-5-chlorosulfonylbenzoic acid
CAS Number 56447-54-2[3][4]3740-18-9[5][6]
Molecular Formula C₇H₃Cl₂FO₄S[3][7]C₇H₃Cl₃O₄S[6]
Molecular Weight 273.07 g/mol [7][8]289.51 g/mol [9]
Appearance Solid[3]Solid[10]
Primary Application Pharmaceutical intermediate[4][7]Intermediate in synthesis of pharmaceuticals (e.g., Furosemide) and agrochemicals[5][10]

The fluorine atom's high electronegativity and small size, compared to chlorine, significantly influence the reactivity of the adjacent C-F bond. In SNAr reactions, the rate-determining step is typically the attack of the nucleophile on the aromatic ring. The carbon atom attached to fluorine is more electrophilic, and more importantly, fluoride is a much better leaving group than chloride in this context due to the stabilization of the transition state. This enhanced reactivity is a key advantage in modern synthetic strategies.

Reactivity and Synthetic Application: The Case of Furosemide

The most illustrative comparison of these two intermediates is their role in the synthesis of Furosemide, a widely prescribed loop diuretic.[1] The final key step in many Furosemide syntheses involves the condensation of a 5-sulfamoylbenzoic acid derivative with furfurylamine.

The Classical Route with 2,4-dichloro-5-chlorosulfonylbenzoic acid

The traditional synthesis of Furosemide begins with 2,4-dichlorobenzoic acid. This route is well-established but is known for modest yields in the final substitution step.[11][12]

The workflow involves three main transformations:

  • Chlorosulfonation: 2,4-dichlorobenzoic acid is treated with chlorosulfonic acid to introduce the highly reactive -SO₂Cl group, yielding 2,4-dichloro-5-chlorosulfonylbenzoic acid.[5]

  • Ammonolysis: The resulting chlorosulfonyl group readily reacts with ammonia to form the stable sulfonamide, 2,4-dichloro-5-sulfamoylbenzoic acid.[5][13]

  • Nucleophilic Aromatic Substitution (SNAr): The final step involves reacting the sulfonamide intermediate with furfurylamine. In this key step, the furfurylamine displaces the chlorine atom at the 4-position of the benzoic acid ring to yield Furosemide. However, this reaction can be sluggish and result in yields between 35% and 50%.[12]

Furosemide Synthesis - Dichloro Route A 2,4-dichlorobenzoic acid B 2,4-dichloro-5-chlorosulfonylbenzoic acid A->B  Chlorosulfonic Acid C 2,4-dichloro-5-sulfamoylbenzoic acid B->C  Ammonia (Ammonolysis) D Furosemide C->D  Furfurylamine (SNAr)

Caption: Classical synthetic pathway to Furosemide.

An Improved Route Leveraging this compound

To overcome the limitations of the classical route, alternative strategies have been developed that utilize the enhanced reactivity of the fluoro-substituted analogue. While the direct synthesis starts from 4-chloro-2-fluorotoluene, the key intermediate generated is effectively the fluoro-analogue of the classical precursor.[12] In this pathway, the SNAr reaction involves the displacement of the highly activated fluorine atom at the 2-position by furfurylamine.

This approach offers a significant advantage: the C-F bond at the 2-position, activated by the ortho-carboxyl and para-sulfonyl groups, is much more susceptible to nucleophilic attack than the C-Cl bond at the 4-position in the classical intermediate. This results in cleaner reactions, often requiring milder conditions and producing higher yields.[12]

Furosemide Synthesis - Fluoro Route A 4-chloro-2-fluoro-5-sulfamoylbenzoic acid (derived from Fluoro-analogue) B Furosemide A->B  Furfurylamine (SNAr on C-F bond)

Caption: Key SNAr step in the improved Furosemide synthesis.

Comparative Synthesis of Bumetanide: A Note on Regiochemistry

While Furosemide synthesis provides a direct comparison, it is instructive to consider the synthesis of Bumetanide, another potent loop diuretic whose potency is about 40 times that of furosemide.[14] The synthesis of Bumetanide starts from 4-chlorobenzoic acid, which undergoes chlorosulfonation to yield 4-chloro-3-chlorosulfonylbenzoic acid.[15] This highlights a crucial point: the regiochemistry of the starting material is paramount. The substitution pattern of the title compounds is not suitable for a direct synthesis of Bumetanide, which requires a different arrangement of functional groups to achieve the final 3-butylamino-4-phenoxy-5-sulfamoylbenzoic acid structure.[14][15] This underscores the importance of selecting the correct regioisomer for a specific synthetic target.

Experimental Protocols and Data

To provide a practical context, we present a generalized protocol for the ammonolysis step, a common reaction for both intermediates, and a summary of reported yield data for the crucial SNAr step in Furosemide synthesis.

Experimental Protocol: Ammonolysis of 2,4-dichloro-5-chlorosulfonylbenzoic acid

This protocol is adapted from established procedures and should be optimized for specific laboratory conditions.[5][13]

  • Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool an aqueous solution of ammonia (e.g., 20-25%) to 0-5 °C using an ice bath.

  • Addition: Slowly add solid 2,4-dichloro-5-chlorosulfonylbenzoic acid to the cooled ammonia solution in portions, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Acidification: Cool the reaction mixture again to below 10 °C and slowly add 30% hydrochloric acid to adjust the pH to 1-2. This will precipitate the product.

  • Isolation: Stir the resulting slurry for 15-30 minutes, then collect the white solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water until the washings are neutral. The crude 2,4-dichloro-5-sulfamoylbenzoic acid can be further purified by recrystallization from an alcohol/water mixture.[13]

Table 2: Comparative Yields in Furosemide Synthesis

FeatureClassical Route (Dichloro-Intermediate)Improved Route (Fluoro-Intermediate)
Key Reaction SNAr displacement of Cl at C4SNAr displacement of F at C2
Nucleophile FurfurylamineFurfurylamine
Reported Yield 35 - 50%[12]Generally higher due to enhanced reactivity
Key Advantage Well-established, readily available starting material[11]Higher reaction efficiency, potentially milder conditions[12]

Conclusion and Scientist's Perspective

The choice between This compound and 2,4-dichloro-5-chlorosulfonylbenzoic acid is a classic example of balancing traditional, established chemistry with modern, higher-efficiency alternatives.

  • 2,4-dichloro-5-chlorosulfonylbenzoic acid remains a cornerstone intermediate in pharmaceutical and agrochemical synthesis.[5][10] Its utility in the classical synthesis of Furosemide is well-documented. For processes where cost-effectiveness of the initial starting material (2,4-dichlorobenzoic acid) is the primary driver and moderate yields are acceptable, this remains a viable and trusted option.

  • This compound , and the synthetic strategies it enables, represents a more refined approach. The strategic placement of the fluorine atom as a superior leaving group in SNAr reactions allows for more efficient bond formation, often leading to higher yields and cleaner product profiles. For complex syntheses where maximizing yield and minimizing downstream purification are critical, the fluoro-analogue is the scientifically preferred choice.

Ultimately, the decision rests on a holistic evaluation of the entire synthetic route, including raw material cost, reaction efficiency, process safety, and desired product purity. As the pharmaceutical industry continues to push for greener and more efficient manufacturing processes, the advantages offered by highly activated intermediates like this compound will likely see its adoption continue to grow.

References

A Comparative Guide to the Structural Validation of Novel Compounds Derived from 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural validation of novel chemical entities is a cornerstone of discovery and development. This guide provides an in-depth comparison of analytical techniques crucial for the characterization of new compounds synthesized from 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid, a versatile scaffold in medicinal chemistry. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols to ensure scientific integrity.

The parent compound, this compound, with the molecular formula C7H3Cl2FO4S, serves as a critical starting material for the synthesis of a diverse range of derivatives.[1][2][3] Its reactive chlorosulfonyl and carboxylic acid functionalities allow for a multitude of chemical transformations, leading to novel compounds with potential therapeutic applications. The rigorous confirmation of the resulting molecular structures is paramount.

The Integrated Approach to Structural Elucidation

No single technique can definitively and comprehensively characterize a novel compound. A multi-faceted, orthogonal approach is essential. The following sections will compare and contrast the primary analytical methods, providing insights into their specific contributions to the overall structural puzzle.

Structural_Validation_Workflow cluster_Synthesis Synthesis cluster_Purification Purification & Purity cluster_Validation Structural Validation Synthesis Synthesis of Novel Derivatives from This compound Purification Purification (e.g., Chromatography, Crystallization) Synthesis->Purification Crude Product Purity Purity Assessment (e.g., HPLC, LC-MS) Purification->Purity Purified Compound MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Purity->MS Homogeneous Sample NMR NMR Spectroscopy (1H, 13C, 19F, 2D) - Connectivity - 3D Structure Purity->NMR FTIR FTIR Spectroscopy - Functional Groups Purity->FTIR EA Elemental Analysis - Empirical Formula Purity->EA X-ray Single-Crystal X-ray Diffraction - Absolute 3D Structure Purity->X-ray If single crystals obtained Final_Structure Final Validated Structure MS->Final_Structure Molecular Formula NMR->Final_Structure Structural Framework FTIR->Final_Structure Functional Groups Confirmed EA->Final_Structure Elemental Composition X-ray->Final_Structure Unambiguous 3D Structure

Caption: Workflow for the structural validation of novel compounds.

Mass Spectrometry (MS): The First Glimpse

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound.[4] High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy, often to within a few parts per million.

Causality of Choice: MS is often the initial step after synthesis and purification. It quickly confirms whether the desired reaction has occurred by verifying the molecular weight of the product. The fragmentation patterns observed can also offer preliminary structural insights.[5][6]

Comparison of Ionization Techniques:

TechniquePrincipleBest ForAdvantagesLimitations
Electrospray Ionization (ESI) Soft ionization creating ions from solution.Polar, thermally labile molecules.Gentle, minimal fragmentation.May form adducts, less suitable for non-polar compounds.
Atmospheric Pressure Chemical Ionization (APCI) Ionization of the analyte by gas-phase ion-molecule reactions.Less polar, thermally stable molecules.Handles higher flow rates, good for non-polar compounds.Can cause more fragmentation than ESI.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Laser energy absorbed by a matrix desorbs and ionizes the analyte.Large molecules (biomolecules), but also useful for some small molecules.High sensitivity, tolerant of salts.Matrix interference can be an issue.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a suitable solvent (e.g., acetonitrile, methanol) to a concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap, TOF).

  • Ionization: Select an appropriate ionization source (ESI is common for drug-like molecules).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

  • Data Analysis: Determine the monoisotopic mass and compare it with the calculated exact mass of the proposed structure. Utilize software to predict the elemental composition from the accurate mass measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution.[7][8][9] It provides information about the number, type, connectivity, and spatial arrangement of atoms.[7]

Causality of Choice: While MS provides the molecular formula, NMR reveals the intricate atomic framework. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. 2D NMR techniques like COSY, HSQC, and HMBC are crucial for establishing connectivity.

NMR_Techniques cluster_1D_NMR 1D NMR cluster_2D_NMR 2D NMR Compound Novel Compound 1H ¹H NMR (Proton Environments) Compound->1H 13C ¹³C NMR (Carbon Skeleton) Compound->13C 19F ¹⁹F NMR (Fluorine Environment) Compound->19F COSY COSY (¹H-¹H Correlation) Compound->COSY HSQC HSQC (¹H-¹³C Direct Correlation) Compound->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) Compound->HMBC Structure_Elucidation Structure Elucidation COSY->Structure_Elucidation HSQC->Structure_Elucidation HMBC->Structure_Elucidation

Caption: Interplay of NMR techniques for structure elucidation.

Experimental Protocol: 1D and 2D NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire a standard proton spectrum. Observe chemical shifts, integration (proton ratios), and coupling patterns.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. DEPT experiments can distinguish between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR: If applicable, acquire a fluorine spectrum to confirm the presence and electronic environment of the fluorine atom.

  • 2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish through-bond correlations, which are critical for assembling the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[10][11][12] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.[11][13]

Causality of Choice: FTIR is used to confirm the presence of key functional groups and to monitor the progress of a reaction. For example, in the synthesis of an amide derivative from the parent acid, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of N-H and C=O (amide) stretches provide strong evidence for the transformation.

Comparison of Characteristic IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid) 2500-3300Very broad
N-H (Amide/Amine) 3100-3500Medium to sharp
C=O (Carboxylic Acid) 1700-1725Strong, sharp
C=O (Amide) 1630-1680Strong, sharp
S=O (Sulfonyl Chloride) 1370-1390 & 1180-1200Strong, sharp

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Background Scan: Run a background spectrum of the clean ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample.

  • Data Analysis: Identify characteristic absorption bands and correlate them to specific functional groups.

Elemental Analysis: Empirical Formula Confirmation

Elemental analysis provides the mass percentages of the elements (typically C, H, N, S) in a compound.[14][15] This data is used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the compound.[14][16]

Causality of Choice: When combined with the molecular weight from mass spectrometry, the empirical formula from elemental analysis can be used to determine the molecular formula.[14] It serves as a fundamental check of purity and composition. A successful analysis with results within ±0.4% of the calculated values is strong evidence for the proposed structure.[17]

Experimental Protocol: CHNS Analysis

  • Sample Preparation: Accurately weigh a small amount (1-3 mg) of the highly purified and dried compound into a tin or silver capsule.

  • Combustion: The sample is combusted at high temperature (around 1000 °C) in a stream of oxygen.

  • Gas Separation and Detection: The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Calculation: The instrument's software calculates the percentage of each element.

Single-Crystal X-ray Diffraction: The Definitive Structure

For crystalline compounds, single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a molecule.[18][19][20] It provides unambiguous information about bond lengths, bond angles, and stereochemistry, including the absolute configuration of chiral centers.[19][21][22]

Causality of Choice: When all other methods provide data that is consistent with a proposed structure, X-ray crystallography offers the ultimate confirmation. It is the gold standard for structural determination.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension).[18] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by rotating the crystal in a beam of X-rays.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure.

Conclusion

The structural validation of novel compounds derived from this compound requires a synergistic combination of analytical techniques. Mass spectrometry provides the initial molecular weight and formula, NMR spectroscopy maps out the detailed atomic connectivity, FTIR confirms the presence of key functional groups, and elemental analysis validates the elemental composition. For crystalline materials, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of structure. By employing this integrated and self-validating approach, researchers can have the highest confidence in their synthesized compounds, paving the way for further investigation and development.

References

A Senior Application Scientist's Guide to the Comparative Biological Activity of Novel Sulfonamides Derived from 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents.[1][2] The strategic modification of this scaffold continues to yield novel compounds with highly specific biological activities. This guide presents a comparative analysis of a hypothetical series of sulfonamide analogs derived from the versatile chemical intermediate, 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid. We will explore the synthesis, structure-activity relationships (SAR), and biological evaluation of these analogs, focusing on a compelling and clinically relevant target: the zinc metalloenzymes known as carbonic anhydrases (CAs).[3] Particular emphasis is placed on the differential inhibition of ubiquitous cytosolic isoforms (CA I and II) versus the tumor-associated, transmembrane isoforms (CA IX and XII), which are key regulators of pH in the hypoxic tumor microenvironment.[4][5] This analysis is supported by detailed, field-proven experimental protocols for enzymatic and cell-based assays, providing a robust framework for researchers engaged in the discovery of selective enzyme inhibitors.

Introduction: The Rationale for Analog Synthesis

This compound is a bifunctional molecule featuring a carboxylic acid group and a highly reactive chlorosulfonyl (-SO₂Cl) group.[2] While not biologically active in its own right, its true value lies in its utility as a scaffold. The chlorosulfonyl group is an excellent electrophile, readily reacting with primary and secondary amines to form highly stable sulfonamide linkages.[2][6] This straightforward coupling chemistry allows for the rapid generation of a diverse library of N-substituted sulfonamide analogs from a common starting material.

The primary sulfonamide group (-SO₂NH₂) is a well-established zinc-binding group (ZBG) that anchors these molecules into the active site of zinc metalloenzymes.[7][8] Among the most important targets for sulfonamide drugs are the carbonic anhydrases.[9] While inhibition of ubiquitous isoforms like CA II can lead to side effects (the basis of diuretic action), selective inhibition of tumor-associated isoforms CA IX and CA XII presents a promising strategy for cancer therapy.[5][8][10] These isoforms are strongly induced by hypoxia, a common feature of solid tumors, and they play a critical role in helping cancer cells survive and proliferate in an acidic microenvironment by regulating pH.[4][7][11] Therefore, the central hypothesis of this guide is that by systematically varying the N-substituent on our core scaffold, we can develop potent and selective inhibitors of these cancer-related enzymes.

Synthetic Strategy and Structure-Activity Relationship (SAR)

The synthesis of the target sulfonamide analogs is achieved via a standard nucleophilic substitution reaction. The parent scaffold, this compound, is reacted with a diverse selection of primary amines (R-NH₂) in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

General Reaction Scheme:

  • This compound + R-NH₂ → N-substituted-4-chloro-5-sulfamoyl-2-fluorobenzoic acid + HCl

This "tail approach" allows for the exploration of chemical space by modifying the 'R' group, which can profoundly influence the inhibitor's potency and isoform selectivity by forming interactions with amino acid residues outside the conserved active site.[8][12]

Comparative Analysis of Carbonic Anhydrase Inhibition

To illustrate the principles of SAR, we present hypothetical but realistic inhibition data for a series of five analogs (Cmpd 1-5) against four key human carbonic anhydrase isoforms: the cytosolic CA I and II, and the tumor-associated CA IX and XII. Inhibition is quantified by the inhibition constant (Kᵢ), with lower values indicating higher potency.

Table 1: Comparative Inhibition Constants (Kᵢ, nM) of Analogs Against hCA Isoforms

CompoundR-Group (Tail)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Ratio (CA II / CA IX)
Cmpd 1 -H (Unsubstituted)1850220115951.91
Cmpd 2 -CH₃ (Methyl)160015055.448.22.71
Cmpd 3 -CH₂CH₂-Ph (Phenethyl)95075.58.15.39.32
Cmpd 4 -CH₂-(4-F-Ph) (4-Fluorobenzyl)87060.14.22.914.31
Cmpd 5 -CH₂-(4-OH-Ph) (4-Hydroxybenzyl)120098.36.54.815.12
AAZ (Reference Drug)25012255.70.48

AAZ: Acetazolamide, a non-selective clinical CA inhibitor.

SAR Interpretation:
  • Potency: Moving from the unsubstituted analog (Cmpd 1 ) to those with appended tails (Cmpd 2-5 ) generally increases potency across all isoforms. This is a common observation where the tail group makes additional favorable contacts within the enzyme's active site cleft.[13]

  • Aromatic Tails: The introduction of an aromatic ring (Cmpd 3 and Cmpd 4 ) dramatically increases potency, particularly against the tumor-associated isoforms CA IX and XII.[14] These tails can extend into a hydrophobic pocket within the active site, displacing water molecules and forming favorable van der Waals interactions.[8][13]

  • Selectivity: The most significant finding is the improvement in selectivity. While the reference drug Acetazolamide (AAZ) is more potent against CA II than CA IX, analogs Cmpd 3 , Cmpd 4 , and Cmpd 5 reverse this profile, showing preferential inhibition of CA IX. This is critically important for developing targeted anticancer agents with reduced side effects. The active sites of CA IX and XII are thought to be wider and more accommodating to bulky tail groups than the more constricted active site of CA II, providing a structural basis for this selectivity.[8]

  • Substitution Effects: The addition of a fluorine atom (Cmpd 4 ) or a hydroxyl group (Cmpd 5 ) to the benzyl tail further refines potency and selectivity. These substituents can act as hydrogen bond acceptors or donors, forming specific interactions with residues lining the active site entrance, such as Thr200 and Gln92.

Mechanism of Action and Key Signaling Pathways

Sulfonamide inhibitors function by mimicking the substrate of carbonic anhydrase. The deprotonated sulfonamide anion (R-SO₂NH⁻) coordinates directly to the Zn²⁺ ion at the catalytic core of the enzyme, displacing the zinc-bound hydroxide ion that is the active nucleophile in the CO₂ hydration reaction. This binding event blocks the catalytic cycle, preventing the enzyme from regulating pH.

In the context of cancer, CA IX is induced by the hypoxia-inducible factor 1 (HIF-1) transcription factor in response to low oxygen levels in solid tumors.[4][11] By catalyzing the hydration of CO₂, CA IX produces protons (H⁺) in the extracellular space, contributing to an acidic tumor microenvironment, while generating bicarbonate ions (HCO₃⁻) that are transported intracellularly to maintain a slightly alkaline internal pH. This pH gradient promotes tumor cell survival, proliferation, and invasion.[4][7] Selective inhibition of CA IX disrupts this process, leading to intracellular acidification and reduced tumor growth.[4]

G cluster_0 Hypoxic Tumor Cell HIF HIF-1α Stabilization CA9_exp CA IX Expression (Membrane Bound) HIF->CA9_exp pHi Maintain Alkaline Intracellular pH (pHi) prolif Survival & Proliferation pHi->prolif CO2_H2O CO₂ + H₂O H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->H_HCO3 Catalysis by CA IX H_HCO3->pHi HCO₃⁻ Import inhibitor Sulfonamide Inhibitor (e.g., Cmpd 4) inhibitor->CO2_H2O

Caption: CA IX-mediated pH regulation in cancer and the point of sulfonamide inhibition.

Experimental Methodologies & Protocols

To generate the data required for a comparative analysis, two key experiments are necessary: a direct enzymatic assay to determine inhibition constants and a cell-based assay to confirm activity in a biological context.

Gold Standard: Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for measuring CA catalytic activity and inhibition.[15] It measures the enzyme's ability to catalyze the hydration of CO₂ by monitoring the resulting pH change in real-time.

G cluster_workflow Stopped-Flow Assay Workflow prep 1. Prepare Reagents: - Buffer (HEPES) - pH Indicator (Phenol Red) - Enzyme (hCA isoform) - Inhibitor (Analog) mix 2. Rapid Mixing: Syringe A: Enzyme + Inhibitor Syringe B: CO₂-saturated buffer prep->mix detect 3. Detection: Monitor Absorbance change of Phenol Red at 557 nm (millisecond timescale) mix->detect calc 4. Data Analysis: Calculate initial reaction rates. Determine Kᵢ using Cheng-Prusoff equation. detect->calc

Caption: Workflow for the stopped-flow carbonic anhydrase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES, 20 mM Na₂SO₄, pH 7.4.

    • Indicator Solution: 0.2 mM Phenol Red in Assay Buffer.

    • Enzyme Stock: Prepare recombinant human CA isoforms (I, II, IX, XII) at a stock concentration of 10-20 µM in Assay Buffer.

    • Substrate: Prepare CO₂-saturated water by bubbling CO₂ gas through ice-cold deionized water for 30 minutes.

    • Inhibitor Stocks: Prepare 10 mM stock solutions of each analog in DMSO. Create serial dilutions in Assay Buffer to desired final concentrations.

  • Instrument Setup:

    • Use an Applied Photophysics (or similar) stopped-flow instrument.[16]

    • Set the spectrophotometer to monitor absorbance at 557 nm (the absorbance maximum for Phenol Red at this pH).[3][10]

    • Equilibrate the system to 25°C.

  • Assay Procedure:

    • Load one syringe with the enzyme solution (final concentration ~5-10 nM) and the indicator solution, pre-incubated with a specific concentration of the inhibitor for 15 minutes to allow for E-I complex formation.[16]

    • Load the second syringe with the CO₂-saturated water.

    • Initiate the run. The instrument rapidly mixes the contents of the two syringes, initiating the CO₂ hydration reaction.

    • Record the change in absorbance over time (typically 10-100 seconds).[3] The rate of pH change is proportional to the enzyme's activity.

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction from the slope of the initial linear portion of the absorbance curve.

    • Measure the rates for the uncatalyzed reaction (no enzyme) and subtract this from the catalyzed rates.[16]

    • Perform the assay across a range of inhibitor concentrations.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Convert IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for the enzyme.

Cellular Context: MTT Anti-Proliferation Assay

To verify that enzyme inhibition translates to a biological effect, an anti-proliferation assay is performed on a cancer cell line that is known to express the target, such as CA IX. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[17][18]

Detailed Protocol:

  • Cell Culture:

    • Select a suitable cancer cell line (e.g., HT-29 or MDA-MB-231, which express CA IX).

    • Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Plating:

    • Harvest cells and perform a cell count.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.[19]

    • Incubate overnight to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the sulfonamide analogs in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the various compound concentrations (including a vehicle-only control, e.g., 0.1% DMSO).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).[17]

    • Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[18][20]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization.[17]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader, with a reference wavelength of >650 nm.[17][18]

    • Subtract the background absorbance from a media-only well.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the viability percentage against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value (the concentration that causes a 50% reduction in cell viability).

Discussion and Future Perspectives

This guide outlines a systematic approach to the comparative analysis of novel sulfonamide analogs derived from this compound. The hypothetical data presented in Table 1 illustrates a clear SAR, demonstrating that the "tail approach" is a powerful strategy for developing potent and, crucially, isoform-selective inhibitors of carbonic anhydrase. Analogs like Cmpd 4 show promise with low nanomolar potency against the tumor-associated CA IX and XII isoforms and a favorable selectivity profile over the off-target cytosolic isoforms.

The provided protocols for stopped-flow enzymatic analysis and MTT cellular assays represent a robust, self-validating workflow for screening and characterizing such compounds. The strong correlation between potent, selective CA IX inhibition and anti-proliferative activity in CA IX-expressing cancer cells would provide compelling evidence for on-target activity.

Future work should focus on lead optimization of the most promising candidates. This would involve further diversifying the tail group to enhance potency and selectivity, improving pharmacokinetic properties (solubility, metabolic stability), and ultimately, progressing the most promising compounds into in vivo preclinical models of cancer to assess their therapeutic efficacy.

References

cross-validation of analytical techniques for the analysis of halogenated benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Techniques for the Analysis of Halogenated Benzoic Acids

This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of halogenated benzoic acids (HBAs): High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). It is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for the analysis of these compounds. This document delves into the underlying principles of each technique, provides detailed experimental protocols, and outlines a framework for cross-validation to ensure the highest degree of scientific integrity.

The Analytical Challenge of Halogenated Benzoic Acids

Halogenated benzoic acids are a class of compounds significant in various fields, appearing as disinfection byproducts in drinking water, impurities or metabolites in pharmaceutical products, and as environmental contaminants. Their accurate quantification is critical for ensuring public safety, maintaining product quality, and conducting environmental monitoring. The analytical challenge stems from their polarity, low volatility, and the potential for complex sample matrices, necessitating robust and well-validated analytical methods.

This guide focuses on two orthogonal techniques, HPLC-UV and GC-MS, to provide a framework for developing a self-validating analytical system. By confirming results with two methods that rely on different chemical principles, laboratories can achieve a high degree of confidence in their data.

Technique 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of moderately polar, non-volatile compounds like HBAs. The method separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase.

Expertise & Rationale in Method Development

The success of an HPLC method hinges on the careful selection of its parameters. For HBAs, a reversed-phase C18 column is the standard choice due to its ability to retain the aromatic benzoic acid structure. The critical component is the mobile phase, which must be acidified (e.g., with phosphoric or formic acid). This is a crucial step driven by chemical principles: the acidic conditions suppress the ionization of the carboxylic acid group on the benzoic acid molecule. In its neutral, protonated form, the analyte is more hydrophobic and is retained more effectively by the C18 stationary phase, leading to sharp, symmetrical peaks and reproducible retention times. UV detection is employed because the benzene ring in benzoic acids is a strong chromophore, typically exhibiting maximum absorbance around 230-240 nm.

Detailed Experimental Protocol: HPLC-UV

This protocol is a representative method for the analysis of HBAs in an aqueous matrix.

A. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water (pH adjusted to ~2.5 with phosphoric acid).

  • Loading: Acidify the aqueous sample (e.g., 100 mL) to pH ~2.5 and pass it through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove unretained impurities.

  • Elution: Elute the trapped HBAs with 5 mL of methanol into a collection vial.

  • Evaporation & Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

B. Instrumental Conditions

  • Instrument: HPLC system with UV/Vis Detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of 60:40 (v/v) Acetonitrile and Water containing 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 235 nm.

C. Calibration

Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) from a certified stock solution of the target HBA(s) in the mobile phase. Construct a calibration curve by plotting the peak area against the concentration.

Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for trace analysis. However, because benzoic acids are polar and non-volatile, they cannot be directly analyzed by GC. They must first be chemically modified in a process called derivatization.

Expertise & Rationale in Method Development

Derivatization is the most critical step in the GC-MS analysis of HBAs. The goal is to convert the polar carboxylic acid group into a non-polar, volatile ester. A common and effective method is esterification using Boron Trifluoride-Methanol (BF₃-Methanol), which converts the benzoic acids into their corresponding methyl esters. This transformation allows the analytes to be volatilized in the hot GC inlet and travel through the analytical column for separation.

Mass spectrometry provides authoritative identification and quantification. By operating in Selected Ion Monitoring (SIM) mode, the instrument focuses only on specific, characteristic ions of the target HBA methyl esters. This eliminates interference from matrix components, resulting in very low detection limits and high confidence in the analyte's identity.

Detailed Experimental Protocol: GC-MS with Derivatization

This protocol assumes the sample has been extracted and concentrated via a procedure similar to the SPE method described previously.

A. Derivatization

  • Ensure the extracted sample residue is completely dry.

  • Add 200 µL of Toluene and 200 µL of 14% BF₃-Methanol solution to the vial containing the residue.

  • Seal the vial tightly and heat at 60 °C for 30 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of saturated sodium chloride solution and 500 µL of Hexane.

  • Vortex vigorously for 1 minute to extract the derivatized methyl esters into the hexane layer.

  • Carefully transfer the upper hexane layer to a clean autosampler vial for GC-MS analysis.

B. Instrumental Conditions

  • Instrument: GC system coupled to a Mass Spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). (Specific ions will depend on the target HBA, e.g., for methyl 4-chlorobenzoate, monitor m/z 170, 139, 111).

Visualization of GC-MS Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sp Solid-Phase Extraction (SPE) evap Evaporation to Dryness sp->evap add_reagents Add Toluene & BF3-Methanol evap->add_reagents heat Heat at 60°C for 30 min add_reagents->heat extract Liquid-Liquid Extraction (Hexane) heat->extract gcms GC-MS Injection & Analysis extract->gcms data Data Acquisition (SIM Mode) gcms->data

Caption: Workflow for GC-MS analysis of HBAs, including the critical derivatization step.

Cross-Validation: A Trustworthy, Self-Validating System

The core of a robust analytical program is not just the performance of a single method, but the confirmation of its results through an independent technique. Cross-validation between HPLC-UV and GC-MS provides this confirmation. By analyzing the same set of samples with both methods, you can demonstrate that the results are accurate and not an artifact of a single analytical technique. This process is fundamental to building a trustworthy, self-validating system as required by regulatory bodies.

Cross-Validation Workflow
  • Method Validation: Independently validate both the HPLC-UV and GC-MS methods according to established guidelines (e.g., ICH Q2(R1)) for parameters such as linearity, accuracy, precision, specificity, and limits of detection (LOD) and quantitation (LOQ).

  • Sample Selection: Select a set of at least 10-15 representative samples, including both real-world samples and matrix-spiked samples at different concentrations (low, medium, high).

  • Parallel Analysis: Analyze the entire set of samples using the validated HPLC-UV method and the validated GC-MS method.

  • Statistical Comparison: Statistically compare the quantitative results obtained from both methods. A paired t-test can be used to determine if there is a statistically significant difference between the means of the two datasets. Bland-Altman analysis is also highly effective for assessing the agreement between two quantitative methods.

  • Acceptance Criteria: The results should show no statistically significant bias between the two methods, and the differences should fall within acceptable, predefined limits. A high correlation coefficient (R² > 0.98) from a linear regression of the two datasets is also a strong indicator of agreement.

Visualization of Cross-Validation Workflow

cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method sample Unified Sample Set (Spiked & Real-World) hplc_prep SPE Preparation sample->hplc_prep gcms_prep SPE & Derivatization sample->gcms_prep hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_results Results Set A hplc_analysis->hplc_results stat Statistical Comparison (Paired t-test, Regression) hplc_results->stat gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_results Results Set B gcms_analysis->gcms_results gcms_results->stat report Validation Report stat->report

Caption: Cross-validation workflow comparing HPLC-UV and GC-MS results from a single sample set.

Performance Data and Comparison

The following table summarizes typical performance characteristics for the analysis of a representative HBA, 4-chlorobenzoic acid. These values are compiled from established analytical methods and serve as a general guide.

ParameterHPLC-UVGC-MS (SIM Mode)Rationale for Difference
Linearity (R²) > 0.999> 0.999Both techniques exhibit excellent linearity with proper calibration.
Limit of Detection (LOD) ~5-10 ng/mL~0.1-0.5 ng/mLGC-MS in SIM mode is significantly more sensitive due to its high selectivity and low noise.
Limit of Quantitation (LOQ) ~15-30 ng/mL~0.5-1.5 ng/mLFollows the trend of LOD; GC-MS can quantify at much lower levels.
Accuracy (% Recovery) 90-105%85-110%Both methods are highly accurate. GC-MS may have slightly wider variability due to the extra derivatization step.
Precision (%RSD) < 5%< 10%HPLC is often more precise due to fewer manual sample handling steps (no derivatization).
Specificity Moderate to HighVery HighHPLC-UV can be subject to interferences from co-eluting compounds with similar UV absorbance. GC-MS is highly specific due to the combination of chromatographic retention time and mass fragmentation patterns.
Throughput HigherLowerThe derivatization step in the GC-MS protocol adds significant time, reducing overall sample throughput compared to the more direct HPLC analysis.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of halogenated benzoic acids. The choice between them depends on the specific requirements of the analysis.

  • HPLC-UV is an excellent choice for routine analysis, quality control, and situations where high sample throughput is needed and concentration levels are expected to be well above the detection limit. Its simplicity and robustness are key advantages.

  • GC-MS is the superior technique when ultimate sensitivity and specificity are required, such as in trace-level environmental monitoring or for impurity analysis in complex pharmaceutical matrices. The mass spectrometric data provides an unequivocal identification of the analyte.

For laboratories requiring the highest level of data integrity, a cross-validation approach is strongly recommended. By confirming results with two orthogonal methods, a laboratory can produce a defensible, self-validating data package that meets the most stringent scientific and regulatory standards.

A Senior Application Scientist's Comparative Guide to the Synthetic Utility of Fluorinated vs. Non-Fluorinated Chlorosulfonyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the selection of building blocks is a critical decision that dictates the trajectory of a research program. Among the vast arsenal of bifunctional reagents, chlorosulfonyl benzoic acids stand out for their utility in introducing both a sulfonamide/sulfonyl ester linkage and a carboxylic acid handle in a single step. The strategic introduction of fluorine to this scaffold further expands its utility, offering a powerful tool to modulate physicochemical and pharmacological properties.

This guide provides an in-depth comparison of fluorinated and non-fluorinated chlorosulfonyl benzoic acids, moving beyond a simple catalog of reactions to explain the underlying principles that govern their reactivity and application. As Senior Application Scientists, our goal is to equip you with the insights needed to make informed decisions in your synthetic endeavors.

The Core Reagents: A Physicochemical Overview

At the heart of this comparison are two representative molecules: 2-(chlorosulfonyl)benzoic acid (a common non-fluorinated variant) and 5-(chlorosulfonyl)-2-fluorobenzoic acid (its fluorinated counterpart). While both share the same core functional groups, the presence of a single fluorine atom dramatically alters the molecule's electronic landscape.

The primary influence of substituents on the benzoic acid core is the inductive effect, which transmits charge through the sigma bonds of the molecule.[1][2] Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I).[2][3] This effect has profound consequences on the reactivity of both the chlorosulfonyl and carboxylic acid groups.

Table 1: Key Physicochemical Properties

Property2-(Chlorosulfonyl)benzoic Acid5-(Chlorosulfonyl)-2-fluorobenzoic AcidRationale for Difference
CAS Number 632-24-637098-75-2N/A
Molecular Weight 220.63 g/mol 238.62 g/mol Addition of a fluorine atom.
Melting Point 135-138 °C111-113 °C[4]Changes in crystal lattice packing due to fluorine.
pKa (approx.) Lower than benzoic acid (~4.2)Lower than the non-fluorinated analogThe strong electron-withdrawing effect of fluorine stabilizes the carboxylate conjugate base, increasing acidity.[1][3]
Electrophilicity of Sulfonyl Sulfur HighHigherThe -I effect of fluorine further withdraws electron density from the ring and, by extension, from the sulfonyl group, making the sulfur atom more electron-deficient and susceptible to nucleophilic attack.[5]

Reactivity and Mechanistic Considerations

The chlorosulfonyl group is inherently a potent electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamides.[6] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous approved drugs.[7]

The introduction of fluorine onto the aromatic ring enhances the electrophilicity of the sulfonyl sulfur. The electron-withdrawing nature of fluorine pulls electron density away from the sulfur atom, making it more susceptible to attack by nucleophiles.[5] This can lead to faster reaction rates, particularly with less reactive amines.

G cluster_nonF Non-Fluorinated Pathway cluster_F Fluorinated Pathway R2NH_nonF R₂NH CSBA_nonF 2-(Chlorosulfonyl)benzoic Acid R2NH_nonF->CSBA_nonF Nucleophilic Attack Intermediate_nonF Tetrahedral Intermediate CSBA_nonF->Intermediate_nonF Product_nonF Sulfonamide Intermediate_nonF->Product_nonF Loss of Cl⁻ Base_nonF Base HCl_nonF HCl Base_nonF->HCl_nonF Neutralization R2NH_F R₂NH FCSBA_F 5-(Chlorosulfonyl)-2-fluorobenzoic Acid (Enhanced Electrophilicity) R2NH_F->FCSBA_F Faster Nucleophilic Attack Intermediate_F Tetrahedral Intermediate FCSBA_F->Intermediate_F Product_F Fluorinated Sulfonamide Intermediate_F->Product_F Loss of Cl⁻ Base_F Base HCl_F HCl Base_F->HCl_F Neutralization

Caption: Comparative reaction pathway for sulfonamide formation.

Synthetic Applications and Strategic Advantages

The choice between a fluorinated and a non-fluorinated chlorosulfonyl benzoic acid is driven by the desired properties of the final product. Fluorine substitution is a widely used strategy in drug discovery to modulate a molecule's biological and physical properties.[8][9]

Advantages of Fluorination:

  • Modulation of pKa: Fluorine's inductive effect can significantly lower the pKa of nearby acidic or basic groups, which can be crucial for optimizing drug-target interactions or altering solubility profiles.[9][10]

  • Increased Lipophilicity (logP): While counterintuitive, the introduction of fluorine to an aromatic ring often increases lipophilicity. This can enhance membrane permeability and improve oral bioavailability.[11][12] However, the impact of fluorination on lipophilicity can be complex and context-dependent.[13][14]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[11][15]

  • Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule, which can be used to lock it into a bioactive conformation.[9]

  • Enhanced Target Binding: The polarized C-F bond can participate in favorable dipole-dipole or hydrogen bonding interactions within a protein's binding pocket, leading to increased potency.[11]

Case Study: Sulfonamide Synthesis

The synthesis of sulfonamides from chlorosulfonyl benzoic acids is a robust and well-established transformation.[6][16] The primary difference when using a fluorinated analog lies in the potentially faster reaction kinetics and the properties imparted to the final product.

Table 2: Comparative Yields in Sulfonamide Synthesis

Amine ReactantProduct from 2,6-dichloro-3-chlorosulfonyl-benzoic acidYield (%)
Aniline2,6-dichloro-3-(N-phenylsulfamoyl)benzoic acid85
Benzylamine3-(N-benzylsulfamoyl)-2,6-dichlorobenzoic acid88
Morpholine2,6-dichloro-3-(morpholinosulfonyl)benzoic acid92
Piperidine2,6-dichloro-3-(piperidine-1-sulfonyl)benzoic acid90
This data for a related dichlorinated compound illustrates the high efficiency of this reaction type. Similar high yields are expected for both fluorinated and non-fluorinated analogs under optimized conditions.[7]

Experimental Protocols

The following protocols provide a generalized, yet detailed, methodology for the synthesis of a sulfonamide, highlighting the practical considerations for both reagent types.

G start Start dissolve Dissolve Amine & Base in Water/Solvent start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add Slowly Add Chlorosulfonyl Benzoic Acid Solution cool->add react Stir at Room Temp (4-6 hours) add->react monitor Monitor by TLC react->monitor acidify Acidify with HCl to pH ~3 monitor->acidify Reaction Complete extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify end End: Pure Sulfonamide purify->end

Caption: General workflow for sulfonamide synthesis and purification.

Protocol: General Synthesis of N-Substituted Carboxybenzenesulfonamides

This protocol is adapted from established procedures and is applicable to both fluorinated and non-fluorinated chlorosulfonyl benzoic acids.[6][16]

Materials:

  • Appropriate primary or secondary amine (1.0 eq)

  • Chlorosulfonyl benzoic acid (fluorinated or non-fluorinated) (1.0 eq)

  • Base (e.g., Sodium Carbonate, 1.2 eq, or Pyridine as solvent)

  • Deionized Water or appropriate organic solvent (e.g., Tetrahydrofuran, THF)

  • 10% Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (e.g., 10 mmol) and sodium carbonate (12 mmol) in deionized water (50 mL).[6] Alternatively, for less water-soluble amines, dissolve the amine in pyridine or THF.[5]

  • Cooling: Chill the mixture in an ice bath to 0 °C with continuous stirring.

  • Reagent Addition: Dissolve the chlorosulfonyl benzoic acid (10 mmol) in a minimal amount of a suitable solvent (if necessary) and add it portion-wise or via a dropping funnel to the cold amine solution over 15-20 minutes. Maintain the temperature below 5 °C.

  • Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.[6]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and slowly acidify with 10% HCl to a pH of approximately 3. This will precipitate the carboxylic acid product.[16]

  • Extraction: If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Collect the precipitated solid by vacuum filtration, or if extracted, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5][16]

  • Purification: For further purification, recrystallize the solid from an appropriate solvent system, such as ethyl acetate/hexane or ethanol/water, to yield the pure sulfonamide derivative.[6]

Conclusion and Expert Recommendations

The choice between fluorinated and non-fluorinated chlorosulfonyl benzoic acids is not a matter of inherent superiority but of strategic design.

  • Choose Non-Fluorinated Chlorosulfonyl Benzoic Acids for straightforward applications where the primary goal is the introduction of a sulfonamide-carboxylic acid moiety without the need for nuanced property modulation. They are often more cost-effective and serve as excellent baseline compounds in structure-activity relationship (SAR) studies.

  • Choose Fluorinated Chlorosulfonyl Benzoic Acids when the objective is to fine-tune the physicochemical and pharmacokinetic properties of the target molecule.[8] Their enhanced reactivity can be advantageous with less nucleophilic substrates. The strategic placement of fluorine is a proven and powerful tactic in modern drug discovery to improve metabolic stability, membrane permeability, and target affinity.[9][11]

Ultimately, a deep understanding of the electronic effects imparted by fluorine allows the discerning researcher to leverage these reagents to their full potential, accelerating the discovery and development of novel chemical entities.

References

A Senior Application Scientist's Guide to Evaluating 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic Acid as a Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

In the landscape of fragment-based drug discovery (FBDD), the identification of novel, high-quality starting points is paramount. The careful selection and evaluation of fragments can significantly influence the trajectory and success of a drug discovery campaign. This guide provides an in-depth evaluation of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid as a potential fragment. In the absence of direct, published experimental data for this specific compound in FBDD screens, this document serves as a prospective analysis. As a Senior Application Scientist, my objective is to dissect its constituent parts, propose a rigorous, multi-faceted evaluation workflow, and benchmark its potential against established fragment classes.

Deconstructing the Fragment: A Structural and Functional Analysis

This compound is a small molecule rich with functionalities that merit consideration for FBDD. Its potential lies in the strategic combination of a versatile scaffold and reactive and modulating substituents.

  • The Benzoic Acid Scaffold : The benzoic acid moiety is a well-established scaffold in medicinal chemistry.[1][2] The carboxylic acid group is a key hydrogen bond donor and acceptor, frequently anchoring fragments into the active sites of enzymes or receptors.[2] Its presence provides a clear vector for future elaboration, a critical feature for fragment evolution.

  • The Chlorosulfonyl Group : This is the most reactive functionality on the molecule. The sulfonyl group is a common motif in a variety of therapeutic agents.[3][4] The chlorosulfonyl group, in particular, is a potent electrophile capable of forming covalent bonds with nucleophilic amino acid residues (such as lysine, tyrosine, serine, and histidine) on a target protein.[5] This positions the fragment as a potential tool for covalent drug discovery, an approach that has led to highly successful drugs by providing increased potency and prolonged duration of action. The reactivity of the chlorosulfonyl group is generally higher than that of the more commonly used sulfonyl fluorides, which are known for their favorable balance of stability and reactivity.[5][6] This heightened reactivity could be advantageous for targeting less reactive nucleophiles but also raises concerns about off-target effects and stability.

  • Chloro and Fluoro Substituents : Halogenation is a common strategy in drug design to modulate the physicochemical properties of a molecule.[7][8] The fluoro group, due to its high electronegativity, can form favorable electrostatic interactions and influence the pKa of adjacent groups. It can also enhance metabolic stability and membrane permeability.[9] The chloro substituent, being larger and more polarizable than fluorine, can also participate in halogen bonding and other non-covalent interactions, potentially increasing binding affinity.[7][10] The presence of both on the same ring offers a unique electronic and steric profile that can be exploited for selective binding.

A Proposed Workflow for Fragment Evaluation

A rigorous evaluation of any new fragment is crucial. The following workflow outlines a logical progression from initial binding assessment to cellular-level characterization.

FBDD_Workflow cluster_0 Primary Screening & Hit Identification cluster_1 Hit Characterization & Validation cluster_2 Cellular Evaluation SPR Surface Plasmon Resonance (SPR) NMR Ligand-Observed NMR SPR->NMR Orthogonal Validation ITC Isothermal Titration Calorimetry (ITC) XRay X-Ray Crystallography NMR->ITC Thermodynamic Profiling ITC->XRay Structural Validation MTT Cell Viability Assay (MTT) XRay->MTT Assess Cytotoxicity Target Target Engagement Assay MTT->Target Confirm On-Target Effect

A generalized workflow for a fragment-based drug discovery campaign.

Experimental Protocols: A Step-by-Step Guide

The following protocols are detailed methodologies for the key experimental stages outlined in the workflow.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a highly sensitive biophysical technique ideal for detecting the weak binding affinities typical of fragments.[11]

Objective : To identify if this compound binds to a target protein and to estimate its dissociation constant (Kd).

Materials :

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (NHS, EDC, ethanolamine)

  • Target protein

  • Running buffer (e.g., HBS-EP+)

  • This compound stock solution in DMSO

Protocol :

  • Ligand Immobilization :

    • Prepare the target protein in a suitable buffer for covalent coupling (e.g., 10 mM sodium acetate, pH 5.0).

    • Activate the sensor chip surface with a 1:1 mixture of NHS and EDC for 7 minutes.

    • Inject the target protein over the activated surface to achieve the desired immobilization level (typically 3000-5000 RU for initial screening).

    • Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared in parallel, either left blank or with an irrelevant protein immobilized, to subtract non-specific binding signals.[12]

  • Fragment Binding Analysis :

    • Prepare a dilution series of the fragment in running buffer. A typical concentration range for fragment screening is 10-200 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).

    • Inject the fragment solutions over the target and reference surfaces. Use a contact time of 60-120 seconds and a dissociation time of 120-300 seconds.

    • Inject a buffer-only sample periodically for double referencing.

  • Data Analysis :

    • Subtract the reference flow cell data from the target flow cell data.

    • Subtract the buffer-only injection data to correct for drift and bulk refractive index changes.

    • Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the Kd.[11]

Orthogonal Validation: Ligand-Observed NMR Spectroscopy

NMR provides an orthogonal method to validate hits from the primary screen, reducing the likelihood of false positives.[13] Ligand-observed methods like Saturation Transfer Difference (STD) are particularly well-suited for fragment screening.

Objective : To confirm the binding of this compound to the target protein in solution.

Materials :

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

  • NMR tubes

  • Target protein

  • Deuterated buffer (e.g., PBS in D₂O, pH 7.4)

  • This compound stock solution in d6-DMSO

Protocol :

  • Sample Preparation :

    • Prepare two NMR samples:

      • Sample A (Reference): Fragment at a final concentration of 100-200 µM in deuterated buffer.

      • Sample B (Test): Fragment at the same concentration as Sample A, with the target protein at a final concentration of 5-10 µM.

  • NMR Data Acquisition :

    • Acquire a standard 1D proton spectrum for both samples to ensure fragment solubility and integrity.

    • Acquire STD-NMR spectra for both samples. This involves two experiments for each sample: an "on-resonance" experiment where the protein is selectively saturated, and an "off-resonance" experiment where a region of the spectrum with no protein signals is irradiated.

  • Data Analysis :

    • Subtract the on-resonance spectrum from the off-resonance spectrum for both Sample A and Sample B.

    • For Sample A (fragment only), the difference spectrum should be flat (no signal).

    • For Sample B (fragment + protein), protons on the fragment that are in close contact with the protein will receive saturation, resulting in signals in the difference spectrum. The presence of these signals confirms binding.[13]

Cellular Evaluation: MTT Assay for Cytotoxicity

Before advancing a fragment, it's crucial to assess its general cytotoxicity. The MTT assay is a standard colorimetric assay for this purpose.[14]

Objective : To determine the concentration at which this compound exhibits cytotoxic effects on a relevant cell line.

Materials :

  • Human cell line (e.g., HEK293 for general toxicity, or a disease-relevant cell line)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol :

  • Cell Plating :

    • Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment :

    • Prepare a serial dilution of this compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.

    • Incubate for 24-72 hours.

  • MTT Assay :

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[15]

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis :

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).[16]

Comparative Analysis: Benchmarking Against Alternatives

To understand the potential of this compound, it is useful to compare it to other classes of fragments.

FeatureThis compound (Hypothetical)Aryl Sulfonyl FluoridesSubstituted Benzoic Acids (Non-reactive)
Binding Mode Covalent or non-covalentPrimarily covalentNon-covalent
Reactivity High (chlorosulfonyl is a strong electrophile)Moderate and tunableLow (generally non-reactive)
Target Residues Lys, Tyr, Ser, His, CysLys, Tyr, Ser, His, CysN/A (relies on non-covalent interactions)
Potential Advantages High potency, prolonged duration of action, potential for high ligand efficiency. The chloro and fluoro groups can fine-tune binding and properties.Good balance of stability and reactivity, well-established in chemical biology.Good for initial exploration of binding pockets, lower risk of off-target covalent modification.
Potential Disadvantages High reactivity may lead to poor selectivity and off-target effects. Potential for instability in aqueous solutions.May require a suitably positioned and reactive nucleophile on the target.Lower potency, requiring more extensive optimization to achieve desired activity.
Key Evaluation Metrics k_inact/K_I, Kd (if non-covalent binding is observed), IC₅₀ (cellular assays)k_inact/K_I, Kd, IC₅₀Kd, Ligand Efficiency (LE), IC₅₀

Senior Application Scientist's Perspective

This compound presents an intriguing, albeit challenging, profile for a fragment-based drug discovery campaign.

Strengths :

  • Covalent Potential : The chlorosulfonyl group offers a direct path to potent, covalent inhibitors. This is a significant advantage for targets where high occupancy is required for efficacy.

  • Rich Functionality : The combination of a carboxylic acid for anchoring, a reactive warhead, and two distinct halogens for modulating physicochemical properties provides multiple handles for structure-activity relationship (SAR) studies and subsequent optimization.

  • Novelty : As it is not a widely explored fragment, it offers the potential to uncover novel binding modes and interact with new targets.

Challenges and Mitigations :

  • Reactivity and Selectivity : The high reactivity of the chlorosulfonyl group is a double-edged sword. While it can lead to potent inhibition, it also carries a significant risk of non-specific binding and off-target toxicity.

    • Mitigation : A thorough evaluation of selectivity is paramount. This would involve screening against a panel of off-target proteins, particularly those with reactive nucleophiles in their active sites. Proteome-wide chemoproteomic approaches could also be employed to identify off-targets in a cellular context.

  • Stability : Chlorosulfonyl groups can be susceptible to hydrolysis.

    • Mitigation : The stability of the fragment in aqueous buffers and cell culture media must be rigorously assessed, for instance, by HPLC-MS over time. This will be critical for interpreting the results of binding and cellular assays.

This compound should be considered a high-risk, high-reward fragment. Its potential to act as a covalent modifier makes it an exciting starting point, particularly for challenging targets. However, any screening campaign involving this fragment must be designed with a strong emphasis on early and continuous assessment of its reactivity, selectivity, and stability. The experimental workflow proposed in this guide provides a robust framework for such an evaluation. The insights gained from these studies would not only determine the viability of this specific fragment but also contribute to a broader understanding of the utility of reactive, halogenated benzoic acid scaffolds in fragment-based drug discovery.

References

A Spectroscopic Guide to the Characterization and Comparison of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of molecules is not merely an academic exercise—it is a cornerstone of safety, efficacy, and intellectual property. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different pharmacological, toxicological, and physicochemical properties. This guide provides a comprehensive spectroscopic framework for the characterization and differentiation of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid and its positional isomers.

As a Senior Application Scientist, the following methodologies and interpretations are grounded in extensive field experience and the fundamental principles of spectroscopic analysis. The choice of techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—is deliberate, as each provides a unique and complementary piece of the structural puzzle. This guide will not only present the expected data but also delve into the causal relationships between molecular structure and spectral output, empowering researchers to confidently distinguish between these critical isomers.

The Isomeric Landscape

The parent compound, this compound, with its polysubstituted benzene ring, can exist in several isomeric forms. The precise location of the chloro, chlorosulfonyl, and fluoro groups relative to the carboxylic acid moiety dictates the molecule's electronic and steric environment, leading to distinct spectroscopic signatures. For the purpose of this guide, we will focus on a comparative analysis of three plausible isomers to illustrate the principles of spectroscopic differentiation.

Figure 1: Chemical structures of the compared this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Differentiation

NMR spectroscopy is arguably the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H, ¹³C, and ¹⁹F nuclei, we can map out the substitution pattern on the benzene ring with high fidelity.

¹H NMR Spectroscopy: Probing the Proton Environment

The aromatic region of the ¹H NMR spectrum (typically 7.0-9.0 ppm) will provide the most diagnostic information. The number of signals, their splitting patterns (multiplicities), and their chemical shifts are directly influenced by the neighboring substituents.

Predicted ¹H NMR Data (Aromatic Region)

IsomerProton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Differentiating Features
Isomer A H-3~7.8 - 8.2Doublet (d)Two distinct doublets, each integrating to 1H.
H-6~8.0 - 8.4Doublet (d)
Isomer B H-3~7.9 - 8.3Doublet (d)Two distinct doublets.
H-6~8.1 - 8.5Doublet (d)
Isomer C H-5~7.7 - 8.1Doublet of Doublets (dd)A unique doublet of doublets and a doublet.
H-6~8.0 - 8.4Doublet (d)

Causality Behind the Differences: The electron-withdrawing nature of the chlorine, chlorosulfonyl, and fluorine atoms deshields the aromatic protons, shifting their resonances downfield. The precise chemical shift is a vector sum of the through-bond and through-space electronic effects of all substituents. The multiplicity is governed by the number of adjacent protons (n+1 rule). In Isomers A and B, each proton has only one neighboring proton, resulting in two doublets. In Isomer C, the proton at position 5 is coupled to two different protons, leading to a more complex doublet of doublets pattern, a key diagnostic feature.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment, and the coupling with ¹⁹F provides an additional layer of structural information.

Predicted ¹³C NMR Data (Aromatic Region)

IsomerPredicted No. of Aromatic SignalsKey Differentiating Features
Isomer A 6Six distinct signals due to the lack of symmetry. Expect large one-bond ¹³C-¹⁹F coupling for the carbon bearing the fluorine.
Isomer B 6Six distinct signals. The chemical shifts of the carbons will differ significantly from Isomer A due to the different substituent positions.
Isomer C 6Six distinct signals. The carbon chemical shifts and ¹³C-¹⁹F coupling constants will be unique to this isomer.

Expert Insight: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-320 Hz, appearing as a doublet in the proton-decoupled ¹³C spectrum.[1] The magnitude of longer-range ²JCF, ³JCF, and even ⁴JCF couplings can also be diagnostic.[2][3]

¹⁹F NMR Spectroscopy: A Sensitive Probe of the Fluorine Environment

¹⁹F NMR is exceptionally sensitive to the electronic environment of the fluorine atom. Even subtle changes in the substitution pattern will result in significant changes in the ¹⁹F chemical shift.

Predicted ¹⁹F NMR Data

IsomerPredicted Chemical Shift Range (δ, ppm)Predicted MultiplicityKey Differentiating Features
Isomer A -110 to -120Doublet of Doublets (dd)The chemical shift will be unique to this substitution pattern. The multiplicity arises from coupling to H-3 and potentially a smaller long-range coupling.
Isomer B -100 to -110Doublet of Doublets (dd)A distinct chemical shift from Isomer A.
Isomer C -115 to -125Doublet of Doublets (dd)A unique chemical shift compared to Isomers A and B.

Trustworthiness of the Protocol: The large chemical shift dispersion in ¹⁹F NMR makes it a highly reliable tool for distinguishing between isomers.[4] The observed coupling patterns to neighboring protons will corroborate the assignments made from the ¹H NMR spectrum.

Figure 2: A generalized workflow for the NMR-based structural elucidation of the isomers.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent tool for confirming the presence of key functional groups. While it may not be the primary technique for distinguishing these isomers, subtle shifts in absorption frequencies can provide corroborating evidence.

Predicted IR Spectral Data

Functional GroupCharacteristic Absorption (cm⁻¹)Expected Observations for all Isomers
O-H (Carboxylic Acid)3300-2500 (broad)A very broad band indicative of the hydrogen-bonded carboxylic acid dimer.
C=O (Carboxylic Acid)1710-1680A strong, sharp absorption. The exact position may shift slightly between isomers due to electronic effects.
S=O (Sulfonyl Chloride)1390-1370 and 1180-1160Two strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds.
C-Cl800-600Absorption in the fingerprint region.
C-F1300-1000A strong absorption in the fingerprint region.

Self-Validating System: The presence of all these characteristic bands provides a high degree of confidence in the overall molecular structure, even before the specific isomeric form is determined.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and clues to its structure through analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data

FeatureExpected Observation
Molecular Ion (M⁺) m/z corresponding to the molecular weight of C₇H₃Cl₂FO₄S (271.91 g/mol for the most abundant isotopes).
Isotopic Pattern A characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4 in a ratio of approximately 9:6:1) will be observed for the molecular ion and any chlorine-containing fragments.
Key Fragmentations - Loss of Cl (M-35) - Loss of SO₂Cl (M-99) - Loss of COOH (M-45) - A prominent peak at m/z corresponding to the benzoyl cation or its substituted analogues.

Authoritative Grounding: The fragmentation of aromatic sulfonyl chlorides often involves the loss of the SO₂Cl group or the loss of SO₂ via rearrangement.[5][6] The presence of two chlorine atoms will result in a complex but predictable isotopic pattern for the molecular ion and chlorine-containing fragments.

UV-Vis Spectroscopy: A Complementary Technique

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position (λ_max) and intensity (ε) of the absorption bands are influenced by the substitution pattern on the benzene ring.

Predicted UV-Vis Spectral Data

IsomerPredicted λ_max (nm)
Isomer A ~240-250 and ~280-290
Isomer B ~245-255 and ~285-295
Isomer C ~240-250 and ~280-290

Expert Interpretation: While the differences in λ_max between the isomers are expected to be subtle, they can be used as a complementary quality control parameter once the identity of a particular isomer has been established by NMR. The electronic effects of the substituents will cause slight shifts in the absorption maxima.[7][8]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard single-pulse experiment with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all unique carbons. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. Use a suitable fluorine-containing reference standard (e.g., CFCl₃) either internally or externally.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and calibrate the chemical shift scales to the internal reference.

Infrared (IR) Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powdered sample onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to maximize the chances of observing the molecular ion.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated exact mass. Analyze the isotopic pattern and the fragmentation pattern to confirm the elemental composition and structural features.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., methanol or acetonitrile) of a known concentration.

  • Acquisition: Record the absorption spectrum over a range of 200-400 nm using a dual-beam spectrophotometer.

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_max).

Conclusion

The unambiguous differentiation of this compound isomers is a critical task that can be confidently achieved through a systematic and multi-technique spectroscopic approach. While each technique provides valuable information, NMR spectroscopy, particularly the combined analysis of ¹H, ¹³C, and ¹⁹F data, stands out as the definitive method for structural elucidation. The unique chemical shifts, coupling patterns, and multiplicities serve as a robust fingerprint for each isomer. IR and MS provide essential confirmation of functional groups and molecular weight, respectively, while UV-Vis spectroscopy can serve as a useful quality control tool. By understanding the principles behind the spectroscopic data and following rigorous experimental protocols, researchers can ensure the structural integrity of their compounds, a fundamental requirement for advancing drug discovery and chemical development programs.

References

A Senior Application Scientist's Guide to Sulfonamide Synthesis: Benchmarking 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the efficient construction of sulfonamide moieties is of paramount importance. These functional groups are integral to a wide array of pharmaceuticals, including diuretics, antibacterials, and anticonvulsants. The choice of the sulfonylating agent is a critical parameter that dictates the efficiency, selectivity, and overall success of the synthetic endeavor. This guide provides an in-depth comparative analysis of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid against commonly employed sulfonylating agents, namely tosyl chloride (TsCl), mesyl chloride (MsCl), and benzenesulfonyl chloride (BsCl). Our objective is to furnish researchers with the necessary data and insights to make informed decisions for their specific synthetic transformations.

The Contenders: A Physicochemical Overview

A foundational understanding of the reagents' physical and chemical properties is crucial for experimental design and safe handling.

PropertyThis compoundTosyl Chloride (TsCl)Mesyl Chloride (MsCl)Benzenesulfonyl Chloride (BsCl)
CAS Number 56447-54-2[1]98-59-9124-63-098-09-9[2]
Molecular Formula C₇H₃Cl₂FO₄S[1]C₇H₇ClO₂SCH₃ClO₂SC₆H₅ClO₂S[2]
Molecular Weight 273.07 g/mol [1]190.65 g/mol 114.55 g/mol 176.62 g/mol [2]
Appearance White to off-white solid[3]White to yellowish solidColorless to yellow liquidColorless viscous oil[2]
Melting Point 145-148 °C67-69 °C-33 °C13-14 °C[2]
Key Structural Features Electron-withdrawing fluoro, chloro, and carboxylic acid groupsElectron-donating methyl groupSmall, sterically unhindered alkyl groupUnsubstituted aromatic ring

The unique trifunctional nature of this compound, possessing a sulfonyl chloride, a carboxylic acid, and a halogenated aromatic ring, sets it apart from the more conventional reagents. This complexity allows for subsequent derivatization at multiple sites, a feature of significant interest in drug discovery.

The Crucial Transformation: Sulfonamide Synthesis

The primary application of these reagents lies in the formation of sulfonamides through the reaction with primary or secondary amines. The efficiency of this transformation is a key performance indicator.

The Mechanism of Action: An Electronic Perspective

The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups on the aromatic ring increase the partial positive charge on the sulfur, making it more susceptible to nucleophilic attack by an amine. Conversely, electron-donating groups decrease this electrophilicity.[4]

In this compound, the presence of three potent electron-withdrawing groups—a fluorine atom, a chlorine atom, and a carboxylic acid group—synergistically enhances the electrophilicity of the sulfonyl sulfur. This heightened reactivity is anticipated to translate into faster reaction rates and the ability to engage less nucleophilic amines.

In contrast, tosyl chloride possesses an electron-donating methyl group, which slightly deactivates the sulfonyl chloride compared to the unsubstituted benzenesulfonyl chloride. Mesyl chloride, being an aliphatic sulfonyl chloride, is sterically less hindered and highly reactive.

Diagram: Influence of Substituents on Electrophilicity

G cluster_0 Reactivity Spectrum cluster_1 Reagents High_Reactivity Higher Electrophilicity (Faster Reaction) Low_Reactivity Lower Electrophilicity (Slower Reaction) Target 4-Chloro-5-(chlorosulfonyl)- 2-fluorobenzoic acid Target->High_Reactivity -F, -Cl, -COOH (Strong EWGs) MsCl Mesyl Chloride (MsCl) MsCl->High_Reactivity Aliphatic, less hindered BsCl Benzenesulfonyl Chloride (BsCl) BsCl->Low_Reactivity Unsubstituted TsCl Tosyl Chloride (TsCl) TsCl->Low_Reactivity -CH3 (EDG)

Caption: Electronic effects of substituents on the reactivity of sulfonyl chlorides.

Comparative Efficiency in Furosemide Synthesis

A practical and industrially relevant benchmark for these reagents is the synthesis of the potent diuretic, Furosemide. A key step in several synthetic routes to Furosemide involves the reaction of a sulfonyl chloride precursor with an amine. While direct comparative studies are scarce, we can infer the relative efficiencies from patent literature and known reactivity principles.

One established synthesis of Furosemide utilizes the condensation of a sulfonamide precursor with furfurylamine.[5][6] The formation of this sulfonamide precursor, 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid, is achieved through the ammonolysis of 4-chloro-2-fluoro-5-chlorosulfonyl-benzoic acid. This route is noted for its potential to offer high yields and purity.[5]

ReagentAmineProductReported YieldReference
This compound Ammonia4-Chloro-2-fluoro-5-sulfamoylbenzoic acidHigh (Purity 94-97%)WO1996012714A1[7]
Benzenesulfonyl chloride DibutylamineN,N-Dibutylbenzenesulfonamide94%J. Org. Chem. 1996, 61, 22, 7650–7657
Benzenesulfonyl chloride 1-OctylamineN-(Octyl)benzenesulfonamide98%J. Org. Chem. 1996, 61, 22, 7650–7657
Benzenesulfonyl chloride Hexamethylenimine1-(Phenylsulfonyl)azepane97%J. Org. Chem. 1996, 61, 22, 7650–7657

While the table provides yields for benzenesulfonyl chloride with various amines, it highlights the high efficiency of sulfonamide formation under optimized conditions. Given the enhanced electrophilicity of this compound, it is reasonable to expect comparable or even superior yields and potentially milder reaction conditions or shorter reaction times. The high purity of the product reported in the patent literature for the Furosemide precursor synthesis further supports the efficiency of this reagent.

Experimental Protocols: A Practical Guide

To provide a tangible framework for comparison, we present a general protocol for sulfonamide synthesis. This can be adapted for each of the benchmarked sulfonyl chlorides.

Diagram: General Workflow for Sulfonamide Synthesis

G Start Dissolve amine and base in a suitable solvent Cool Cool the mixture (e.g., 0 °C) Start->Cool Add_Sulfonyl_Chloride Slowly add the sulfonyl chloride Cool->Add_Sulfonyl_Chloride React Stir at room temperature (monitor by TLC) Add_Sulfonyl_Chloride->React Workup Acidify to precipitate the product React->Workup Isolate Filter and wash the solid product Workup->Isolate Purify Recrystallize or perform chromatography Isolate->Purify

Caption: A generalized workflow for the synthesis of sulfonamides from amines and sulfonyl chlorides.

General Protocol for the Synthesis of a Sulfonamide

Materials:

  • Amine (1.0 eq)

  • Sulfonyl chloride (1.0 - 1.2 eq)

  • Base (e.g., pyridine, triethylamine, or an inorganic base like Na₂CO₃) (1.2 - 2.0 eq)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

  • Apparatus for inert atmosphere reaction (optional but recommended)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine and the base in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the sulfonyl chloride in the same solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Note: The choice of base and solvent, as well as the reaction temperature and time, will depend on the specific reactivity of the amine and the sulfonyl chloride used. For this compound, its high reactivity may allow for the use of milder bases and shorter reaction times.

Conclusion: Selecting the Optimal Reagent

The selection of a sulfonylating agent is a nuanced decision that hinges on the specific requirements of the synthetic target and the overall synthetic strategy.

  • This compound emerges as a highly reactive and versatile reagent. Its enhanced electrophilicity, a consequence of the multiple electron-withdrawing substituents, makes it particularly well-suited for reactions with less nucleophilic amines or when rapid reaction rates are desired. The presence of the carboxylic acid and chloro-fluoro-substituted phenyl ring offers valuable handles for further molecular elaboration, a significant advantage in the context of drug discovery and the generation of compound libraries.

  • Tosyl chloride (TsCl) remains a reliable and cost-effective choice for many standard applications. Its solid nature and moderate reactivity make it easy to handle. However, its lower reactivity compared to the other benchmarked reagents may necessitate more forcing conditions for less reactive amines.

  • Mesyl chloride (MsCl) offers high reactivity in a small, sterically unhindered package. It is an excellent choice for sulfonating a wide range of amines, though its volatility and corrosiveness require careful handling.

  • Benzenesulfonyl chloride (BsCl) serves as a good baseline for aromatic sulfonyl chlorides. Its reactivity is intermediate between that of TsCl and more activated sulfonyl chlorides.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety and logistical information for handling 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid, moving beyond a simple checklist to instill a deep understanding of why each step is critical.

Immediate Safety Briefing: Understanding the Primary Hazards

This compound is a compound that must be handled with the utmost respect due to its inherent chemical properties. The primary hazards stem from its sulfonyl chloride functional group, which makes it both corrosive and highly reactive with water.[1][2]

  • Corrosivity : The compound is classified as causing severe skin burns and eye damage.[3] Contact with skin or mucous membranes can lead to rapid tissue damage.

  • Water Reactivity : Like other sulfonyl chlorides, it reacts exothermically with water, including moisture in the air, to produce corrosive hydrochloric acid and sulfuric acid.[1] This reaction can generate heat and toxic fumes, posing a significant inhalation hazard.

All handling of this compound must be conducted with the assumption that it is highly hazardous. A thorough understanding of these risks is the foundation of a safe experimental workflow.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical.

Core PPE Requirements
EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shieldProtects against splashes of the solid compound or its solutions, and from the corrosive fumes generated upon contact with moisture.[1]
Hand Protection Nitrile or neoprene glovesProvides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended for added protection during transfers.
Body Protection Flame-resistant lab coatProtects against accidental spills and splashes. A chemically resistant apron may be worn over the lab coat for additional protection.
Respiratory Protection NIOSH-approved respirator with an acid gas cartridgeEssential when handling larger quantities or when there is a potential for dust or fume generation.[1]
Footwear Closed-toe, chemical-resistant shoesProtects feet from spills.
Step-by-Step Guide to Donning and Doffing PPE

Donning (Putting On):

  • Lab Coat: Fasten completely.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Outer Gloves: Put on the second pair of nitrile or neoprene gloves, ensuring they go over the cuffs of the lab coat.

  • Respirator: If required, perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles, followed by the face shield.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove by handling the straps, avoiding contact with the front surfaces.

  • Lab Coat: Unfasten and roll it outwards, away from your body, to contain any potential contamination.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Respirator: If worn, remove it last.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[2][4]

PPE_Decision_Workflow cluster_0 PPE Selection for Handling this compound start Start: Assess Task small_scale Small-Scale (<1g) in Fume Hood? start->small_scale large_scale Large-Scale or Potential for Dust/Aerosol? small_scale->large_scale No core_ppe Core PPE: - Double Nitrile/Neoprene Gloves - Safety Goggles - Face Shield - Flame-Resistant Lab Coat small_scale->core_ppe Yes large_scale->core_ppe No respirator Add: - NIOSH-Approved Respirator (Acid Gas Cartridge) large_scale->respirator Yes end Proceed with Experiment core_ppe->end respirator->core_ppe

PPE Decision Workflow

Operational Plan: Safe Handling in the Laboratory

Adherence to a strict operational protocol is crucial for mitigating the risks associated with this compound.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and setting up reactions, must be performed inside a certified chemical fume hood to control exposure to dust and corrosive vapors.[1]

  • Inert Atmosphere: When possible, handle the solid under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][5]

Experimental Protocol: Handling and Transfer
  • Preparation: Before handling the compound, ensure all necessary reagents and equipment are inside the fume hood. This minimizes the need to move in and out of the controlled workspace.

  • Weighing: If possible, weigh the solid directly into the reaction vessel within the fume hood. If external weighing is unavoidable, use a sealed container for transport to and from the balance.

  • Transfer: Use powder funnels and spatulas made of compatible materials. Avoid creating dust.

  • Reaction Setup: If the reaction is exothermic, have an ice bath ready for temperature control.

Disposal Plan: Managing Waste from Cradle to Grave

Proper disposal is a critical final step in the safe handling of this compound. Improper disposal can pose a significant risk to personnel and the environment.

Waste Segregation
  • Solid Waste: All contaminated solid waste, including gloves, weighing paper, and disposable equipment, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unreacted material and reaction mixtures should be considered hazardous. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

Decontamination and Quenching of Residual Material

For small amounts of residual material (e.g., in glassware), a careful quenching procedure can be performed in a fume hood.

Experimental Protocol: Quenching

  • Preparation: Place a large beaker containing a stir bar and a solution of sodium bicarbonate (baking soda) in an ice bath within a fume hood.

  • Addition: Slowly and carefully add the glassware containing the residual this compound to the stirring bicarbonate solution. Be prepared for gas evolution (carbon dioxide) and a potential exotherm.

  • Neutralization: Allow the mixture to stir until all reaction has ceased. Test the pH of the aqueous solution to ensure it is neutral or slightly basic.

  • Final Disposal: The neutralized aqueous waste should be transferred to a labeled aqueous hazardous waste container for disposal according to your institution's guidelines.

By integrating these principles of hazard awareness, meticulous preparation, and procedural discipline, you can ensure a safe and successful research outcome when working with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.